Otenzepad
説明
cardioselective muscarinic receptor antagonist; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenzepad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTENZEPAD, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otenzepad's Antagonistic Mechanism at the M2 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of otenzepad (also known as AF-DX 116) on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This compound is a potent and selective antagonist of the M2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue, where it plays a crucial role in regulating heart rate.[1][2] This document consolidates key binding affinity and functional data, details common experimental protocols used for its characterization, and illustrates the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
The M2 muscarinic receptor is a member of the G protein-coupled receptor family that couples to inhibitory G proteins (Gαi/o).[1] Upon activation by the endogenous neurotransmitter acetylcholine (ACh), the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] In cardiac pacemaker cells, M2R activation also involves the Gβγ subunit, which directly opens G protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization and a subsequent decrease in heart rate.[4]
This compound functions as a selective and competitive M2 muscarinic receptor antagonist .[2] By binding to the M2 receptor, it competitively blocks the binding of acetylcholine, thereby preventing the receptor's activation. This antagonism inhibits the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and preventing the Gβγ-mediated opening of potassium channels. The primary physiological consequence of this action in the heart is an increase in heart rate, making this compound a compound of interest for conditions such as bradycardia.[5][6]
Interestingly, some evidence suggests a more complex interaction than simple competitive antagonism. Studies combining this compound with other orthosteric antagonists have observed supra-additive effects. Furthermore, this compound was unable to fully inhibit the binding of the radioligand [3H]N-methylscopolamine at high concentrations, suggesting its mechanism may involve an allosteric site in addition to the primary binding site.[7]
Data Presentation
This compound's selectivity for the M2 receptor subtype over other muscarinic receptors (M1, M3, M4, M5) is a key characteristic. The following tables summarize its binding affinities.
Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity over M2 (Fold) |
| M1 | 417 | 6.5x |
| M2 | 64 | 1x |
| M3 | 786 | 12.3x |
| M4 | 211 | 3.3x |
| M5 | 5130 | 80.2x |
| Data sourced from competition binding assays using human recombinant receptors.[8] |
Table 2: this compound (AF-DX 116) Dissociation Constants (KD) in Rat Tissues
| Tissue | Predominant Receptor Type | KD (nM) |
| Heart, Cerebellum | M2 (cardiac type) | ~115 |
| Neuronal Tissue | M1 | ~760 |
| Exocrine Glands | M2 (glandular type)/M3 | ~3200 |
| Data sourced from competition experiments against ³H-N-methylscopolamine (³H-NMS) or ³H-pirenzepine (³H-PZ).[8] |
Experimental Protocols
The characterization of this compound's interaction with M2 receptors relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for M2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from CHO-K1 or HEK cells stably expressing the human M2 receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) (1-10 µM) or another high-affinity muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Frozen cell pellets are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:
-
Receptor membranes (typically 50-120 µg of protein).
-
A fixed concentration of [³H]-NMS (near its KD value).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For determining non-specific binding, a saturating concentration of atropine is used instead of this compound.
-
Assay buffer to reach the final volume (e.g., 250 µL).
-
-
Incubation: Plates are incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[3]
-
Termination & Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.
-
Data Analysis: The raw counts (CPM) are used to calculate the percentage of specific binding at each this compound concentration. An IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of M2 receptor antagonism by quantifying changes in intracellular cAMP levels.
Objective: To determine the functional potency of this compound in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK cells stably expressing the human M2 receptor.
-
Agonist: Acetylcholine or Carbachol.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other immunoassay-based kits.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
Methodology:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Antagonist Pre-incubation: The cell culture medium is removed, and cells are washed. Cells are then pre-incubated with varying concentrations of this compound in assay buffer (containing a PDE inhibitor like IBMX) for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: A solution containing a fixed concentration of an agonist (typically the EC80 concentration) and forsklin is added to the wells. The forskolin elevates cAMP, creating a robust signal window against which agonist-induced inhibition can be measured.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[9]
-
Cell Lysis & Detection: Lysis buffer is added to stop the reaction and release intracellular cAMP. The detection reagents from the cAMP kit are then added according to the manufacturer's protocol. For HTRF assays, this involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), the plate is read on a compatible plate reader (e.g., an HTRF-certified reader).[9] The signal generated is inversely proportional to the amount of cAMP produced in the cell.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in the HTRF signal is plotted against the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50, which reflects the functional potency of this compound as an antagonist.
References
- 1. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AF-DX 116 | CAS:102394-31-0 | Selective M2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
Otenzepad: A Technical Overview of a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad (also known as AF-DX 116) is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed by Boehringer Ingelheim, it was primarily investigated for the treatment of cardiac arrhythmias and bradycardia. Its development, however, was discontinued (B1498344) after Phase III clinical trials. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a tricyclic pyridobenzodiazepinone derivative that exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly expressed in the heart.[1][2] This cardioselectivity made it a promising candidate for treating bradyarrhythmias by blocking the negative chronotropic and inotropic effects of acetylcholine on the heart, without causing the typical side effects associated with non-selective muscarinic antagonists, such as dry mouth and blurred vision.[3][4][5] Despite its promising preclinical and early clinical profile, the development of this compound was halted after Phase III trials. This document aims to consolidate the available technical information on this compound to serve as a resource for researchers in the fields of pharmacology and drug development.
Chemical Synthesis
The synthesis of this compound involves a multi-step process starting from the condensation of 3-amino-2-chloropyridine (B31603) and an anthranilic ester to form the tricyclic pyridobenzodiazepinone core. This is followed by the attachment of the side chain containing the piperidinyl and diethylamino moieties.[6]
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Pharmacodynamics
Mechanism of Action
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor.[7] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK). The net effect in the heart is a decrease in heart rate (negative chronotropy) and reduced contractility (negative inotropy). By blocking this receptor, this compound prevents the effects of acetylcholine, thereby increasing heart rate.[1] Some studies also suggest that this compound may have an allosteric interaction with the M2 receptor.[6]
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 receptor signaling and this compound's action.
Receptor Binding Affinity and Selectivity
This compound displays a higher affinity for the M2 receptor subtype compared to other muscarinic receptor subtypes. The binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| M1 | 417 |
| M2 | 64 |
| M3 | 786 |
| M4 | 211 |
| M5 | 5130 |
Data from Tocris Bioscience.[8]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on tricyclic muscarinic antagonists, including this compound, have revealed that the spatial orientation of the protonated side-chain nitrogen atom relative to the tricyclic core is a key determinant for M2 receptor selectivity.[2] Modifications to the tricyclic system and the side chain have been explored to optimize potency and selectivity. For instance, replacement of the tricyclic moiety of related compounds with a dihydroanthracene was found to increase affinity for both M1 and M2 receptors.[9]
Preclinical Pharmacology
In Vitro Studies
In vitro experiments have demonstrated this compound's competitive antagonism at cardiac M2 receptors. In isolated guinea pig atria, this compound antagonized the negative chronotropic and inotropic effects of muscarinic agonists with a pA2 value that was approximately 10-fold higher than in intestinal and tracheal smooth muscle preparations, indicating its cardiac selectivity.[4]
Table of In Vitro Efficacy Data
| Preparation | Parameter | Value | Reference |
| Rabbit Peripheral Lung | IC50 | 640 nM | [7] |
| Rat Heart | IC50 | 386 nM | [7] |
| Guinea Pig Atria (vs. Carbachol) | pA2 | ~8.0 | [4] |
| Guinea Pig Ileum (vs. Carbachol) | pA2 | ~7.0 | [4] |
In Vivo Studies
In anesthetized and conscious animal models, this compound has been shown to effectively reverse bradycardia induced by vagal stimulation or muscarinic agonists.[4] In healthy human volunteers, an intravenous dose of this compound that saturated over 90% of cardiac M2 receptors resulted in an increase in heart rate by approximately 25 beats per minute.[3] This effect was observed without significant inhibition of salivary flow, further confirming its M2 selectivity in vivo.[3]
Experimental Protocols
Muscarinic Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound like this compound is a competitive radioligand binding assay.
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Clinical Development
This compound progressed through clinical trials for the treatment of arrhythmia and bradycardia.[2] A study in healthy volunteers demonstrated its cardioselective muscarinic antagonist properties and provided pharmacokinetic data.[3] However, despite reaching Phase III, its development was ultimately discontinued. The specific reasons for the termination of the Phase III trials are not widely published in the available scientific literature.
Pharmacokinetics and Metabolism
In healthy volunteers, following intravenous administration, this compound showed a pharmacokinetic profile with a time course of cardiac receptor occupancy and effect that wore off within 10 hours.[3] The study found no evidence of active metabolites or stereoselective metabolism.[3]
Table of Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Bioavailability (Oral) | 45% | Not specified | Wikipedia (citing NCATS) |
| Elimination Half-life | 2.5 h | Not specified | Wikipedia (citing NCATS) |
| Duration of Action | ~10 hours | IV dose in healthy volunteers | [3] |
Conclusion
This compound was a promising, selective M2 muscarinic receptor antagonist with a clear rationale for its development in the treatment of bradyarrhythmias. Its discovery and preclinical development demonstrated a favorable profile of cardiac selectivity. However, its journey was halted after Phase III clinical trials for reasons that are not publicly detailed. The information compiled in this guide provides a thorough technical overview of this compound, which may be of value to researchers working on the development of new muscarinic receptor modulators and antiarrhythmic drugs.
References
- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic compounds as selective muscarinic receptor antagonists. 3. Structure-selectivity relationships in a series of cardioselective (M2) antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Selective Muscarinic Antagonists. I. Synthesis and [research.amanote.com]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, AF-DX 116, AF-DX 116 BS-药物合成数据库 [drugfuture.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AF-DX 116 | M2 Receptors | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
In Vivo Effects of Otenzepad on Cardiac Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] The M2 receptor is the predominant subtype in the heart, where it mediates the negative chronotropic (heart rate) and inotropic (contractility) effects of acetylcholine released by the parasympathetic nervous system.[2][3] By blocking these receptors, this compound can modulate cardiac function, making it a subject of investigation for various cardiovascular conditions. This technical guide provides an in-depth overview of the reported in vivo effects of this compound on cardiac function, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: M2 Receptor Antagonism
This compound competitively inhibits the binding of acetylcholine to M2 receptors on cardiomyocytes.[4] In the sinoatrial (SA) and atrioventricular (AV) nodes, this antagonism prevents the G-protein-mediated activation of inwardly rectifying potassium channels (GIRK), thereby increasing heart rate and conduction velocity.[2][5] In atrial and ventricular myocytes, this compound blocks the inhibition of adenylyl cyclase, leading to maintained or increased levels of cyclic AMP (cAMP) and consequently, enhanced contractility, particularly in the presence of adrenergic stimulation.[2][5]
Quantitative Data from In Vivo Studies
The available literature on this compound, primarily from studies conducted in the late 1980s and 1990s, describes its cardiac effects qualitatively. However, some quantitative aspects have been reported, particularly in a rabbit model of autoimmune cardiomyopathy.
Table 1: Effects of this compound on Cardiac Structure in a Rabbit Model of Autoimmune Cardiomyopathy
| Parameter | Control Group (M2-peptide induced) | This compound-Treated Group (30 mg/day, oral) | Outcome |
| Heart Weight | Increased | Normal | Prevention of cardiac hypertrophy[6] |
| Right Ventricle | Wall thinning and dilatation | Normal shape | Prevention of adverse remodeling[6] |
| Myocardial Histology | Multifocal degeneration and necrosis, moderate inflammatory cell infiltration | Slight or no inflammatory cell infiltration, normal myocardial cells | Myocardial protection from autoimmune injury[6] |
Table 2: General Hemodynamic and Electrophysiological Effects of M2 Antagonism (this compound)
| Parameter | Effect of Muscarinic Agonist | Effect of this compound | Animal Model |
| Heart Rate (Chronotropy) | Decrease | Reversal of agonist-induced decrease[4] | Guinea Pig, Dog[4] |
| Myocardial Contractility (Inotropy) | Decrease | Reversal of agonist-induced decrease[4] | Guinea Pig[4] |
Experimental Protocols
The following are representative methodologies for assessing the in vivo cardiac effects of a compound like this compound in relevant animal models.
Rabbit Model of Autoimmune Cardiomyopathy
This protocol is based on the study investigating the protective effects of this compound.[6]
-
Animal Model: New Zealand White rabbits are immunized with a peptide corresponding to the second extracellular loop of the human M2 muscarinic receptor to induce autoimmune cardiomyopathy.
-
Drug Administration: this compound is administered orally, for example, at a dose of 30 mg/day, mixed with food.[6] The treatment duration in the cited study was one year.[6]
-
Cardiac Function Assessment:
-
Echocardiography: Transthoracic echocardiography is performed on sedated rabbits to assess cardiac dimensions and function.[7][8][9] Key parameters include left ventricular end-diastolic and end-systolic dimensions, ejection fraction, and fractional shortening.
-
Hemodynamic Monitoring: For more detailed analysis, anesthetized rabbits can be instrumented with pressure-volume catheters to measure left ventricular pressure, contractility indices (e.g., dP/dt_max), and other hemodynamic parameters.
-
-
Histopathological Analysis: At the end of the study, hearts are excised, weighed, and prepared for histological examination to assess myocardial cell structure, fibrosis, and inflammatory infiltration.
Canine Model for Cardiovascular Safety Assessment
Dogs are a common model for preclinical cardiovascular safety pharmacology studies due to their heart size and physiology being comparable to humans.
-
Animal Model: Conscious, healthy Beagle dogs are often used. They are typically instrumented with telemetry transmitters for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.[10]
-
Drug Administration: this compound can be administered intravenously (as a bolus or infusion) or orally to assess its effects over a range of doses.
-
Data Collection:
-
ECG: Continuous recording to measure heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).[10][11]
-
Blood Pressure: Continuous measurement of systolic, diastolic, and mean arterial pressure.[10][12]
-
Cardiac Output: Can be measured using various techniques, including impedance cardiography or thermodilution, to assess the overall pumping function of the heart.[13][14]
-
-
Data Analysis: Time-matched data are compared to baseline and vehicle control groups to identify any dose-dependent effects of this compound on cardiac function and electrophysiology.
Summary and Conclusion
This compound, as a selective M2 muscarinic receptor antagonist, demonstrates clear effects on the heart in vivo. The primary evidence points to its ability to counteract the negative chronotropic and inotropic effects of parasympathetic stimulation.[4] Furthermore, in a chronic disease model, this compound has shown significant cardioprotective effects, preventing adverse remodeling and inflammation in autoimmune-induced cardiomyopathy.[6] While detailed quantitative dose-response data from acute hemodynamic studies are sparse in publicly available literature, the established mechanism of action and the results from the chronic study underscore its potential as a modulator of cardiac function. Further research would be necessary to fully delineate its cardiovascular profile for any potential therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effect of muscarinic-2 antagonist on dilated cardiomyopathy induced by autoimmune mechanism against muscarinic-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiographic assessment of cardiac function in the rabbit: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Echocardiography in laboratory rabbits [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]
- 12. Hemodynamic Monitoring | Veterian Key [veteriankey.com]
- 13. Real-Time Monitoring of Cardiac Output Using Non-Invasive Impedance Cardiography in Dogs: A Pilot Study on Heartworm Extraction and Gastric Decompression [mdpi.com]
- 14. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad (AF-DX 116): A Technical Guide to its Application as a Selective M2 Muscarinic Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otenzepad (also known as AF-DX 116) is a competitive antagonist with moderate selectivity for the M2 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs). While initially developed and investigated for cardiovascular indications due to its cardioselectivity, its utility in neuroscience research lies in its ability to dissect the roles of M2 receptors in the central and peripheral nervous systems.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols from key neuroscience studies, and a summary of quantitative data to facilitate its application in research settings. Contrary to some classifications, this compound is not an M1 positive allosteric modulator (PAM) but a selective M2 antagonist. Its application in neuroscience has been primarily as a pharmacological tool to investigate M2 receptor function in neuronal signaling and behavior.
Core Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism
This compound functions by competitively binding to M2 muscarinic receptors, thereby blocking the endogenous ligand acetylcholine (ACh) from activating the receptor. M2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition.
In the central nervous system, M2 receptors often act as presynaptic autoreceptors on cholinergic neurons, where their activation inhibits further ACh release. They are also found postsynaptically in various brain regions, including the lateral habenula, where they modulate neuronal excitability and synaptic transmission.[4][5] this compound's selectivity for the M2 receptor over other mAChR subtypes, particularly the M1 receptor, allows researchers to isolate and study the physiological and behavioral consequences of blocking this specific pathway.[6]
Signaling Pathway of M2 Receptor Antagonism by this compound
References
- 1. AF-DX 116: a selective antagonist of the slow inhibitory postsynaptic potential and methacholine-induced hyperpolarization in superior cervical ganglion of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Acetylcholine M2 Receptors Regulate Lateral Habenula Neuron Activity and Control Cocaine Seeking Behavior | Journal of Neuroscience [jneurosci.org]
- 6. A novel muscarinic receptor antagonist AF-DX 116 differentially blocks slow inhibitory and slow excitatory postsynaptic potentials in the rabbit sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
M2 Receptor Antagonism in Disease Models: A Technical Guide for Researchers
An In-depth Examination of Preclinical and Clinical Evidence in Asthma
This technical guide provides a comprehensive overview of the role of M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonism in disease models, with a primary focus on asthma. It is intended for researchers, scientists, and drug development professionals actively involved in the fields of respiratory pharmacology and drug discovery. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical pathways and workflows.
Introduction: The M2 Receptor in Airway Physiology and Pathophysiology
The parasympathetic nervous system is the dominant neural pathway controlling airway smooth muscle tone, and acetylcholine (ACh) is the primary neurotransmitter mediating this control.[1] Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are pivotal in this process. In the lungs, three main subtypes are expressed: M1, M2, and M3. While M3 receptors on airway smooth muscle mediate bronchoconstriction, M2 receptors play a crucial counter-regulatory role.[1][2]
Located presynaptically on postganglionic parasympathetic nerves, M2 receptors function as autoreceptors.[1][3] Their activation by ACh inhibits further ACh release, establishing a negative feedback loop that limits bronchoconstriction.[1] In asthmatic patients and in animal models of allergic airway disease, this M2 receptor function is often impaired.[3][4] This dysfunction leads to an exaggerated release of ACh, contributing to the airway hyperreactivity characteristic of asthma.[3][4] Consequently, antagonism of the dysfunctional M2 receptor has been a subject of significant research.
Signaling Pathways of the M2 Receptor in the Airways
The M2 receptor is coupled to the Gi protein.[2] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP promotes bronchoconstriction by opposing the relaxing effects of agents that stimulate cAMP production, such as beta-adrenergic agonists. The following diagram illustrates the signaling pathway of the M2 receptor in the context of airway smooth muscle.
M2 Receptor Antagonism in Animal Models of Asthma
Animal models have been instrumental in elucidating the role of M2 receptor dysfunction in asthma. Guinea pigs, in particular, have been widely used due to the similarity of their pulmonary physiology to that of humans.
The following table summarizes key quantitative findings from studies investigating M2 receptor antagonism in animal models of asthma.
| Animal Model | M2 Antagonist | Key Finding | Reference |
| Antigen-challenged guinea pigs | Gallamine | Increased airway response to methacholine (B1211447) | [5] |
| Ovalbumin-sensitized mice | Methoctramine | Potentiation of vagally-induced bronchoconstriction | [1] |
| AIRmin and AIRmax mice | Gallamine | Increased airway response in AIRmax but not AIRmin mice | [5] |
A generalized experimental workflow for investigating the effects of M2 receptor antagonism in an animal model of asthma is outlined below.
Detailed Methodology: Measurement of Airway Hyperreactivity in Guinea Pigs
-
Animal Preparation: Male Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin. Two weeks later, they are challenged with an aerosol of ovalbumin.
-
Drug Administration: Twenty-four hours after the allergen challenge, the animals are anesthetized. An M2 receptor antagonist (e.g., gallamine) or vehicle is administered intravenously.
-
Measurement of Pulmonary Inflation Pressure: The animals are ventilated, and pulmonary inflation pressure is measured as an index of airway resistance.
-
Methacholine Challenge: Increasing doses of methacholine are administered intravenously, and the change in pulmonary inflation pressure is recorded to generate a dose-response curve.
-
Data Analysis: The dose of methacholine required to produce a 50% increase in pulmonary inflation pressure (ED50) is calculated. A lower ED50 indicates greater airway hyperreactivity.
Clinical Relevance and Therapeutic Implications
The dysfunction of M2 receptors has also been observed in humans with asthma.[4] This loss of function is thought to be mediated by various factors, including endogenous antagonists and downregulation of receptor expression.[1] For instance, major basic protein, released from eosinophils, can act as an allosteric antagonist at the M2 receptor, contributing to its dysfunction in allergic asthma.[3]
While non-selective muscarinic antagonists like ipratropium (B1672105) and tiotropium (B1237716) are used in the treatment of asthma and COPD, their efficacy may be limited by their action on M2 receptors.[1][6] Blockade of the presynaptic M2 autoreceptors can potentiate vagally induced bronchoconstriction, which is an undesirable effect.[1] The development of M3-selective antagonists has been a key strategy to overcome this limitation, aiming to maximize bronchodilation while avoiding the paradoxical bronchoconstriction that can result from M2 receptor blockade.
The following diagram illustrates the logical relationship between M2 receptor dysfunction and airway hyperreactivity.
Conclusion and Future Directions
The M2 muscarinic receptor plays a critical role in regulating airway function, and its dysfunction is a key contributor to the pathophysiology of asthma. While direct antagonism of M2 receptors is not a therapeutic strategy, understanding its role has been crucial in the development of more selective muscarinic antagonists for the treatment of obstructive airway diseases. Future research may focus on developing therapies that can restore M2 receptor function in asthmatic airways, potentially offering a novel approach to managing this chronic condition. Further investigation into the downstream signaling pathways of the M2 receptor could also unveil new therapeutic targets.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary neuronal M2 muscarinic receptor function in asthma and animal models of hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
Investigating the Downstream Effects of Otenzepad Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a notable selectivity for the M2 subtype.[1][2] Initially investigated for the treatment of cardiac arrhythmias and bradycardia, its development was halted after Phase III clinical trials.[1][2] This technical guide provides an in-depth overview of the downstream effects of this compound administration, focusing on its mechanism of action, impact on intracellular signaling pathways, and electrophysiological consequences. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts in the field of muscarinic receptor pharmacology.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M2 receptor subtype.[1][2] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. By blocking the binding of acetylcholine to the M2 receptor, this compound prevents these downstream effects.
There is also evidence to suggest that this compound's interaction with the M2 receptor may involve an allosteric site, meaning it may bind to a site topographically distinct from the acetylcholine binding site and modulate the receptor's function.[3] This is supported by observations that this compound can influence the binding of other muscarinic ligands in a manner not fully explained by simple competitive antagonism.[3]
Receptor Selectivity
Quantitative data on the binding affinity of this compound (AF-DX 116) for the five human muscarinic receptor subtypes (M1-M5) demonstrates its selectivity for the M2 receptor. The dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. M2 |
| M1 | 6.27 | 537 | 6.6-fold |
| M2 | 7.09 | 81 | 1-fold |
| M3 | 6.08 | 832 | 10.3-fold |
| M4 | 6.39 | 407 | 5.0-fold |
| M5 | 5.55 | 2818 | 34.8-fold |
Data from Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469–476.
Downstream Signaling Pathways
The primary downstream signaling pathways affected by this compound administration are those regulated by the M2 muscarinic receptor. These include the adenylyl cyclase/cAMP pathway and the activation of GIRK channels.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase by the Gαi subunit of the associated G-protein. This reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this inhibitory effect, thereby preventing the agonist-induced decrease in cAMP levels. In the absence of an agonist, this compound would not be expected to alter basal cAMP levels.
A diagram illustrating the M2 receptor signaling pathway and the inhibitory action of this compound is provided below.
Modulation of GIRK Channels
Upon M2 receptor activation, the Gβγ subunits of the dissociated G-protein directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a decrease in cellular excitability. This is a key mechanism for the negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects of vagal stimulation in the heart.
This compound, by antagonizing the M2 receptor, prevents the dissociation of the G-protein and subsequent activation of GIRK channels by Gβγ subunits. This leads to a reduction in the acetylcholine-induced potassium current.
The workflow for this compound's effect on GIRK channels is depicted in the following diagram.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the downstream effects of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Procedure:
-
Cell membranes are prepared from each CHO-K1 cell line.
-
Aliquots of cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific [3H]NMS binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Adenylyl Cyclase Activity (cAMP Assay)
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: A cell line expressing the M2 muscarinic receptor (e.g., CHO-M2 cells).
-
Procedure:
-
Cells are pre-incubated with this compound at various concentrations.
-
Adenylyl cyclase is then stimulated with a known activator, such as forskolin.
-
A muscarinic agonist (e.g., carbachol) is added to inhibit the forskolin-stimulated adenylyl cyclase activity.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 value, representing the concentration of this compound that restores 50% of the maximal forskolin-stimulated cAMP level in the presence of the agonist, is determined.
Electrophysiological Recordings of GIRK Channel Activity
Patch-clamp electrophysiology is used to directly measure the effect of this compound on GIRK channel currents in cells expressing M2 receptors.
-
Cell Preparation: Atrial myocytes or a cell line co-expressing the M2 receptor and GIRK channels.
-
Recording Configuration: Whole-cell patch-clamp.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The cell is voltage-clamped at a potential where GIRK currents can be readily measured.
-
A muscarinic agonist is applied to activate the GIRK channels, and the resulting outward potassium current is recorded.
-
This compound is then co-applied with the agonist to determine its ability to block the agonist-induced current.
-
-
Data Analysis: The magnitude of the agonist-induced GIRK current is measured before and after the application of this compound. A concentration-response curve for this compound's inhibition of the GIRK current can be generated to determine its IC50.
A logical diagram for the experimental workflow of a patch-clamp experiment is shown below.
Conclusion
This compound is a selective M2 muscarinic receptor antagonist that exerts its downstream effects by blocking the canonical Gαi/o signaling pathway. Its primary actions include the prevention of adenylyl cyclase inhibition and the blockade of GIRK channel activation. These effects have been characterized through a variety of in vitro and in vivo experimental approaches. The provided data, methodologies, and visual diagrams offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's pharmacological profile and its potential applications in future research. The allosteric component of its binding mechanism warrants further investigation to fully elucidate its mode of action.
References
Otenzepad's Impact on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic M2 receptor. Its development and investigation have primarily focused on its cardioselective properties. However, understanding its effects on other organ systems, such as the gastrointestinal (GI) tract, is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth analysis of this compound's impact on gastrointestinal motility studies, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.
Data Presentation: this compound's Receptor Binding and Effects on Gastrointestinal Motility
The following tables summarize the quantitative data available for this compound's interaction with muscarinic receptors in gastrointestinal tissue and its effects on motility parameters.
Table 1: this compound (AF-DX 116) Receptor Binding Affinity in Human Gastric Smooth Muscle
| Parameter | Value | Tissue Source |
| Apparent Ki1 (M2 Receptor) | 298 ± 40 nM | Human Gastric Smooth Muscle |
| Apparent Ki2 (M3 Receptor) | 3.463 ± 0.62 mM | Human Gastric Smooth Muscle |
| M2 Receptor Population | 79.12 ± 5.48% | Human Gastric Smooth Muscle |
| M3 Receptor Population | 20.88 ± 5.48% | Human Gastric Smooth Muscle |
Data from: this compound shows two populations of binding sites in human gastric smooth muscle.[1][2]
Table 2: Preclinical Data on the Effect of this compound (AF-DX 116) on Gastrointestinal Motility
| Motility Parameter | Species | Dosage/Concentration | Effect | Quantitative Data | Source |
| Gastric Emptying | Rat | Not specified | Significantly less potent inhibitor than atropine (B194438) | Several hundred-fold less potent than atropine in antagonizing acetylcholine-mediated gastric emptying.[3] | [3] |
| Gastric Motility | Rat | Not specified | No inhibition observed | Gastric motility was not inhibited even at doses that caused an increase in heart rate. | [4] |
| Intestinal Transit Time | - | - | No quantitative data available in the reviewed literature. | - | - |
| Colonic Transit Time | - | - | No quantitative data available in the reviewed literature. | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are descriptions of standard experimental protocols used to assess gastrointestinal motility, which would be applicable to studying the effects of this compound.
Receptor Binding Affinity Studies
Objective: To determine the binding affinity of this compound to muscarinic receptor subtypes in gastrointestinal tissue.
Methodology:
-
Tissue Preparation: Human gastric smooth muscle tissue is homogenized and centrifuged to prepare a membrane fraction.
-
Radioligand Binding Assay: Membranes are incubated with a radiolabeled muscarinic antagonist, such as N-[3H]Methylscopolamine ([3H]NMS), in the presence of varying concentrations of unlabeled this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[1][2]
In Vivo Gastric Emptying Assessment in Rodents
Objective: To measure the rate of gastric emptying following the administration of this compound.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Test Meal: A non-nutrient, non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a radiolabeled meal (e.g., containing 51Cr), is administered orally.
-
Drug Administration: this compound or a vehicle control is administered at various doses and time points relative to the test meal.
-
Measurement: After a set time, the animals are euthanized, and the stomach is isolated. The amount of marker remaining in the stomach is quantified. For charcoal meals, this can be done by measuring the absorbance of a stomach lysate. For radiolabeled meals, gamma counting is used.
-
Calculation: Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach compared to control animals sacrificed immediately after meal administration.
In Vivo Small Intestinal Transit Time (SITT) Assessment in Rodents
Objective: To determine the effect of this compound on the rate of transit through the small intestine.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Marker Administration: A non-absorbable marker, such as a charcoal meal or carmine (B74029) red dye, is administered orally.
-
Drug Administration: this compound or vehicle is administered prior to the marker.
-
Measurement: After a predetermined time, animals are euthanized, and the entire small intestine is carefully excised. The distance traveled by the leading edge of the marker from the pylorus is measured, as is the total length of the small intestine.
-
Calculation: The small intestinal transit is calculated as the percentage of the total length of the small intestine traversed by the marker.
In Vivo Colonic Transit Time (CTT) Assessment in Rodents
Objective: To evaluate the impact of this compound on colonic motility.
Methodology:
-
Animal Model: Mice or rats are used.
-
Marker Administration: A marker is introduced into the colon, either via a surgically implanted cecal cannula or by monitoring the arrival of an orally administered marker (e.g., radiopaque markers) in the colon using imaging techniques.
-
Drug Administration: this compound or vehicle is administered.
-
Measurement: The progression of the marker through the colon is monitored over time. This can be done by serial X-rays for radiopaque markers or by observing the time to expulsion of a bead inserted into the distal colon. Fecal pellet output can also be quantified.
-
Calculation: The time taken for the marker to traverse the colon or the number and weight of fecal pellets produced over a specific period are used as measures of colonic transit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in gastrointestinal motility and the experimental workflows for its assessment.
Caption: Muscarinic Receptor Signaling in GI Smooth Muscle.
Caption: In Vivo GI Motility Experimental Workflows.
Caption: this compound's Logical Relationship with GI Motility.
Conclusion
The available evidence indicates that this compound (AF-DX 116) is a potent and selective antagonist of the M2 muscarinic receptor. While M2 receptors are present in gastrointestinal smooth muscle, their role in directly mediating contraction appears to be minimal. The primary driver of cholinergic-induced GI smooth muscle contraction is the M3 receptor subtype. This compound exhibits significantly lower affinity for M3 receptors.
Preclinical studies support this pharmacological profile, demonstrating that this compound is a very weak inhibitor of gastric emptying and motility compared to non-selective muscarinic antagonists.[3][4] This suggests that this compound is unlikely to have a clinically significant direct impact on gastrointestinal motility. However, a notable gap in the current literature is the lack of specific quantitative data on the effects of this compound on small intestinal and colonic transit times. Future research should aim to address this gap to provide a more complete understanding of this compound's gastrointestinal pharmacology. For drug development professionals, this profile suggests a reduced likelihood of adverse gastrointestinal motility-related side effects, such as constipation, which are common with less selective antimuscarinic agents.
References
- 1. ijper.org [ijper.org]
- 2. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of muscarinic receptor subtypes in rat gastric smooth muscle: effect of M3 selective antagonist on gastric motility and emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Otenzepad in Arrhythmia Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otenzepad (also known as AF-267B) is a muscarinic acetylcholine (B1216132) receptor antagonist with a notable selectivity for the M1 subtype.[1][2] It was investigated in preclinical studies for its potential as an anti-arrhythmic agent.[1] Publicly available information from these early studies is limited, with development for arrhythmia indications reportedly ceasing in 1998.[2] This technical guide synthesizes the accessible information regarding the preclinical evaluation of this compound for arrhythmia, contextualized within the broader framework of standard preclinical cardiovascular safety and efficacy assessments. While specific quantitative data from dedicated arrhythmia models for this compound is not available in the public domain, this document outlines the likely experimental protocols and signaling pathways that would have been central to its investigation.
Mechanism of Action and Rationale for Arrhythmia Research
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1] Muscarinic receptors, particularly the M2 subtype, are densely expressed in the heart and play a crucial role in mediating the parasympathetic nervous system's effects on cardiac function.[3] Activation of M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate and conduction velocity.[3]
The rationale for investigating a muscarinic antagonist like this compound for arrhythmia likely stemmed from the potential to modulate autonomic input to the heart. By antagonizing M1 and potentially M2 receptors, this compound could influence cardiac electrophysiology in a manner that might be beneficial for certain types of arrhythmias.
Muscarinic Receptor Signaling in the Heart
The binding of acetylcholine to M2 receptors in cardiomyocytes activates a G-protein coupled signaling cascade, primarily involving the Gαi subunit. This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium channels (GIRK). The resulting potassium efflux hyperpolarizes the cell membrane, making it less excitable.
Preclinical Arrhythmia Models and Experimental Protocols
The preclinical evaluation of a potential anti-arrhythmic drug typically involves a battery of in vitro and in vivo assays to assess its electrophysiological effects and efficacy in arrhythmia models. While specific data for this compound is unavailable, the following represent standard methodologies that would have been employed.
In Vitro Electrophysiology
Objective: To characterize the effects of the compound on cardiac ion channels.
Protocol: Patch Clamp Electrophysiology
-
Cell Preparation: Isolation of cardiomyocytes from animal models (e.g., guinea pig, rabbit, or canine) or use of cell lines expressing specific human cardiac ion channels (e.g., hERG).
-
Recording: Whole-cell patch-clamp technique is used to record ionic currents (e.g., INa, ICa,L, IKr, IKs, IK1) in response to specific voltage protocols.
-
Drug Application: this compound would be perfused at increasing concentrations to determine its effect on the amplitude and kinetics of these currents.
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values for each ion channel.
Ex Vivo Heart Models
Objective: To assess the integrated effects of the drug on the electrophysiology of the whole heart.
Protocol: Langendorff-Perfused Heart
-
Heart Isolation: The heart is excised from an animal (e.g., rabbit or guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with a cardioplegic solution and then with an oxygenated physiological salt solution.
-
Electrophysiological Recording: Monophasic action potentials or multi-electrode arrays are used to record electrical activity from the epicardial or endocardial surface.
-
Arrhythmia Induction: Programmed electrical stimulation (e.g., burst pacing) is used to induce arrhythmias.
-
Drug Administration: this compound is added to the perfusate at various concentrations to assess its effects on action potential duration, refractory period, and the inducibility and duration of arrhythmias.
In Vivo Animal Models
Objective: To evaluate the anti-arrhythmic efficacy and cardiovascular safety of the drug in a living organism.
Protocol: Canine Arrhythmia Model
-
Animal Preparation: Anesthetized or conscious dogs, often with surgically induced cardiac conditions (e.g., myocardial infarction) to increase arrhythmia susceptibility.
-
Instrumentation: Implantation of electrodes for electrocardiogram (ECG) recording and intracardiac pacing and recording.
-
Arrhythmia Induction: Programmed electrical stimulation or administration of arrhythmogenic agents (e.g., aconitine, digitalis).
-
Drug Administration: this compound is administered intravenously or orally.
-
Data Collection: Continuous monitoring of ECG for changes in heart rate, rhythm, and intervals (e.g., PR, QRS, QT). Assessment of the drug's ability to prevent or terminate induced arrhythmias.
-
Hemodynamic Monitoring: Measurement of blood pressure and other hemodynamic parameters.
Quantitative Data Summary
As of the latest literature review, specific quantitative data from preclinical arrhythmia studies of this compound are not publicly available. The tables below are provided as templates to illustrate how such data would typically be presented.
Table 1: In Vitro Electrophysiological Profile of this compound (Illustrative)
| Ion Channel | IC50 (µM) |
| hERG (IKr) | Data not available |
| Nav1.5 (INa) | Data not available |
| Cav1.2 (ICa,L) | Data not available |
| Kv7.1/minK (IKs) | Data not available |
Table 2: Effects of this compound on Electrophysiological Parameters in a Canine Model (Illustrative)
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Heart Rate (bpm) | Data not available | Data not available | Data not available |
| PR Interval (ms) | Data not available | Data not available | Data not available |
| QRS Duration (ms) | Data not available | Data not available | Data not available |
| QT Interval (ms) | Data not available | Data not available | Data not available |
| Arrhythmia Incidence (%) | Data not available | Data not available | Data not available |
Conclusion
This compound was identified as a candidate for anti-arrhythmic therapy based on its mechanism as a muscarinic antagonist. The preclinical investigation of this compound would have followed a standard pathway of in vitro, ex vivo, and in vivo studies to characterize its electrophysiological effects and efficacy in arrhythmia models. However, the discontinuation of its development for arrhythmia indications has resulted in a lack of publicly accessible, detailed preclinical data. This guide provides an overview of the probable scientific framework for its evaluation, which may be of value to researchers investigating novel anti-arrhythmic agents acting on muscarinic receptors. Further understanding of this compound's preclinical anti-arrhythmic profile would require access to the original study reports.
References
Methodological & Application
Otenzepad (AF-DX 116): Application Notes for In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for in vivo studies involving Otenzepad (AF-DX 116), a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The following protocols are intended to serve as a comprehensive guide for investigating the cardiovascular effects of this compound in established animal models.
Mechanism of Action
This compound is a competitive antagonist of the M2 muscarinic acetylcholine receptor.[1] M2 receptors are G-protein coupled receptors that preferentially couple to Gαi/o proteins.[2][3] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. In cardiac tissue, this signaling cascade results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.[1] this compound selectively blocks these effects at the M2 receptor.
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies with this compound (AF-DX 116).
| Parameter | Species | Model | This compound (AF-DX 116) Dose/Concentration | Effect | Reference |
| ED50 | Rat | Pithed | 32 µg/kg i.v. | Inhibition of vagally-induced bradycardia | [2] |
| ED50 | Dog | Conscious | 79 µg/kg i.v. | Tachycardia (increase in basal heart rate) | [2] |
| pA2 | Guinea Pig | Isolated Atria | 7.33 | Antagonism of negative chronotropic and inotropic effects | [1] |
| pA2 | Guinea Pig | Intestinal/Tracheal Smooth Muscle | 6.39-6.44 | Lower affinity compared to cardiac tissue | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Vagally-Induced Bradycardia in the Pithed Rat
This protocol describes the in vivo assessment of this compound's ability to antagonize bradycardia induced by vagal nerve stimulation in a pithed rat model. This preparation eliminates central nervous system and reflex influences on the cardiovascular system.
Materials:
-
Male Sprague-Dawley or Wistar rats (350-400g)
-
Anesthetic (e.g., isoflurane)
-
Pithing rod (stainless steel)
-
Tracheal cannula
-
Rodent ventilator
-
Femoral artery and vein catheters
-
Pressure transducer and data acquisition system (for blood pressure and heart rate)
-
Bipolar stimulating electrode
-
Electrical stimulator
-
This compound (AF-DX 116) solution for intravenous administration
-
Vagal nerve agonist (e.g., acetylcholine or electrical stimulation)
-
Heparinized saline
Experimental Workflow:
Caption: Experimental workflow for the pithed rat model.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[4]
-
Perform a tracheostomy and connect the animal to a rodent ventilator.[5]
-
Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system.[4][5]
-
Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.[6]
-
Perform a bilateral vagotomy to isolate the effects of peripheral vagal stimulation.[7]
-
-
Experimental Protocol:
-
Allow the preparation to stabilize for a period of 20-30 minutes.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Induce bradycardia by electrical stimulation of the right vagus nerve. Typical stimulation parameters are 10 V, 5 ms (B15284909) pulse duration, at 10-20 Hz.[8]
-
Administer a vehicle control intravenously and repeat the vagal stimulation to establish a baseline response.
-
Administer increasing doses of this compound intravenously.
-
After each dose of this compound, repeat the vagal stimulation and record the resulting HR and MAP.
-
Continue with dose escalations until the bradycardic response is significantly inhibited.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the vagally-induced bradycardia for each dose of this compound.
-
Construct a dose-response curve and calculate the ED50 value for this compound.
-
Protocol 2: Assessment of this compound on Heart Rate in Conscious Dogs
This protocol outlines the procedure for evaluating the effects of intravenously administered this compound on the heart rate of conscious, unrestrained dogs.
Materials:
-
Beagle or other suitable breed of dog
-
Intravenous catheters
-
Infusion pump or syringe driver
-
Telemetry system or Holter monitor for continuous ECG and heart rate recording
-
This compound (AF-DX 116) solution for intravenous administration
-
Saline solution (for vehicle control and flushing)
Experimental Workflow:
Caption: Experimental workflow for conscious dog studies.
Procedure:
-
Animal Preparation and Acclimatization:
-
House the dogs in a quiet, controlled environment and allow them to acclimatize to the experimental setting to minimize stress-related heart rate fluctuations.
-
On the day of the experiment, place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).[9]
-
Attach a telemetry transmitter or Holter monitor to the dog for continuous ECG and heart rate recording.
-
-
Experimental Protocol:
-
Allow the dog to rest quietly and record a stable baseline heart rate for at least 30 minutes.
-
Administer an intravenous infusion of saline (vehicle) over a set period and continue to monitor the heart rate to assess for any vehicle effect.
-
Administer this compound via intravenous infusion at a controlled rate. A range of doses should be tested in a cumulative or parallel group design.
-
Continuously monitor the heart rate throughout the infusion period and for a specified time post-infusion.
-
Record heart rate at regular intervals (e.g., every 5-15 minutes).
-
-
Data Analysis:
-
Calculate the change in heart rate from the baseline for each dose of this compound.
-
Plot the change in heart rate against the dose of this compound to generate a dose-response curve.
-
Determine the dose of this compound that produces a significant increase in heart rate.
-
References
- 1. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradycardia induced by intravascular versus direct stimulation of the vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Otenzepad solubility and stability in DMSO for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of Otenzepad when prepared and stored in Dimethyl Sulfoxide (DMSO) for research purposes. The following protocols and data are intended to ensure the consistent and effective use of this compound in experimental settings.
Chemical Properties of this compound
This compound, also known as AF-DX 116, is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₅O₂[3] |
| Molecular Weight | 421.54 g/mol [3] |
| CAS Number | 102394-31-0[3] |
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, which is a common solvent for preparing stock solutions for in vitro experiments.
| Solvent | Concentration | Molarity | Special Conditions |
| DMSO | 25 mg/mL | 59.31 mM | Ultrasonic and warming, heat to 60°C may be required[3] |
Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired final concentration (e.g., 25 mg/mL).
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution to 60°C in a water bath or on a heat block with intermittent vortexing until the solid is completely dissolved.[3]
-
-
Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store at the recommended temperature.
Storage and Stability of this compound Solutions
Proper storage is critical to maintain the integrity of this compound in both its powdered form and as a DMSO stock solution.
Powder Form:
| Storage Temperature | Stability |
| -20°C | 3 years[3] |
| 4°C | 2 years[3] |
In DMSO Solvent:
| Storage Temperature | Stability |
| -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for this compound Solution Preparation
References
Otenzepad: Application Notes and Protocols for Cardiovascular Research in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a competitive antagonist with selectivity for the M2 muscarinic acetylcholine (B1216132) receptor.[1] This cardioselectivity has made it a subject of investigation for cardiovascular conditions, particularly arrhythmia and bradycardia. M2 receptors are predominantly expressed in the heart and play a crucial role in mediating the parasympathetic nervous system's influence on cardiac function. By blocking these receptors, this compound can modulate heart rate and contractility. These application notes provide an overview of this compound's mechanism of action, quantitative data from rodent studies, and detailed protocols for its use in cardiovascular research.
Mechanism of Action
This compound functions by selectively blocking the M2 muscarinic acetylcholine receptors, which are coupled to an inhibitory G-protein (Gαi). In cardiac pacemaker cells, activation of the M2 receptor by acetylcholine normally leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization and a slowing of the heart rate (negative chronotropy), as well as a reduction in atrial contractility (negative inotropy). This compound, by antagonizing the M2 receptor, inhibits these effects, leading to an increase in heart rate and atrial contractility.
Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data from Rodent Studies
The following tables summarize the quantitative effects of this compound (AF-DX 116) on various cardiovascular parameters in rodents, as reported in the literature.
Table 1: In Vivo Effects of this compound on Heart Rate in Rodents
| Species | Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Anesthetized | Intravenous (i.v.) | 1 mg/kg | Attenuation of carbachol-induced bradycardia | [2] |
| Rat | Conscious | Not Specified | Not Specified | Increase in heart rate | [3] |
Table 2: Ex Vivo and In Vitro Effects of this compound in Rodent Cardiac Preparations
| Preparation | Species | Measurement | Concentration | Observed Effect | Reference |
| Isolated Atria | Guinea Pig | Negative Inotropic Response to Acetylcholine | > 1 x 10-5 M | Reversal of negative inotropy and induction of positive inotropy | [4] |
| Isolated Atria | Rat | Negative Inotropic Response to Acetylcholine | Up to 1 x 10-5 M | No increase in contractility observed | [4] |
| Isolated Atria | Guinea Pig | Negative Chronotropic and Inotropic Effects of Muscarinic Agonists | - | Antagonized effects with a pA2 value suggesting 10-fold higher affinity than in smooth muscle | [1] |
Experimental Protocols
The following are detailed protocols for investigating the cardiovascular effects of this compound in rodent models. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: In Vivo Assessment of this compound on Heart Rate and Blood Pressure in Anesthetized Rats
Objective: To evaluate the dose-dependent effects of intravenously administered this compound on heart rate and arterial blood pressure in anesthetized rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (AF-DX 116)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally)
-
ECG recording system with needle electrodes
-
Blood pressure transducer and data acquisition system
-
Infusion pump
-
Heating pad
-
Catheters (for cannulation of a carotid artery and a jugular vein)
Experimental Workflow:
Caption: Workflow for in vivo cardiovascular assessment of this compound in rats.
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a surgical cut-down to expose the left common carotid artery and the right jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer for blood pressure measurement.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).
-
Allow the animal to stabilize for 20-30 minutes after the surgical procedures.
-
Record baseline ECG and blood pressure for at least 15 minutes.
-
Administer a bolus injection or a continuous infusion of the vehicle control via the jugular vein catheter.
-
After a defined period, administer this compound at ascending doses.
-
Continuously monitor and record ECG and blood pressure throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Analysis:
-
Calculate heart rate from the R-R intervals of the ECG.
-
Determine mean arterial pressure (MAP) from the blood pressure recordings.
-
Analyze the changes in heart rate and MAP from baseline in response to each dose of this compound.
-
Construct dose-response curves for the effects of this compound on heart rate and blood pressure.
Protocol 2: Ex Vivo Assessment of this compound on Isolated Perfused Rat Heart (Langendorff Preparation)
Objective: To evaluate the direct effects of this compound on the chronotropic and inotropic properties of the isolated rat heart.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
This compound (AF-DX 116)
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Intraventricular balloon catheter connected to a pressure transducer
-
ECG electrodes
-
Data acquisition system
Experimental Workflow:
Caption: Workflow for Langendorff isolated heart experiments with this compound.
Procedure:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for approximately 20 minutes.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Record baseline heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dtmax and -dP/dtmax).
-
Introduce this compound into the perfusate at incrementally increasing concentrations.
-
Allow the heart to equilibrate at each concentration for a defined period before recording the parameters.
-
At the end of the experiment, the heart can be processed for further biochemical or histological analysis.
Data Analysis:
-
Measure heart rate from the ECG or pressure recordings.
-
Determine LVDP, +dP/dtmax, and -dP/dtmax from the intraventricular pressure recordings.
-
Calculate the percentage change from baseline for each parameter at each concentration of this compound.
-
Construct concentration-response curves to determine the potency and efficacy of this compound on cardiac function.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M2 muscarinic receptor in cardiovascular regulation in rodents. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further elucidate the cardiovascular effects of this selective M2 antagonist. Careful consideration of experimental design, including the choice of in vivo or ex vivo models and appropriate anesthetic regimens, is crucial for obtaining reliable and translatable results.
References
- 1. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of AF-DX 116, a cardioselective muscarinic antagonist, on the negative inotropic action of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad in Neuroscience: Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad (also known as AF-DX 116) is a competitive antagonist with selectivity for the muscarinic M2 receptor subtype.[1] Although initially investigated for cardiac arrhythmias, its development for this indication was discontinued.[1] However, its properties as an M2 selective antagonist make it a person of interest for neuroscience research, particularly in studies investigating the role of the cholinergic system in behavior and cognition. Muscarinic M2 receptors are critically involved in modulating neurotransmitter release and neuronal excitability, and their antagonism can provide insights into cognitive processes such as memory and behavioral flexibility.[2]
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound and other M2 muscarinic receptor antagonists in behavioral neuroscience research. Given the limited availability of published behavioral studies specifically employing this compound, this document includes detailed protocols for well-established behavioral assays using the non-selective muscarinic antagonist scopolamine (B1681570) as a representative compound. These protocols can be adapted for the study of this compound and other M2 antagonists.
Mechanism of Action: this compound as an M2-Selective Muscarinic Antagonist
This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M2 subtype.[1] The binding affinity of this compound varies across the different muscarinic receptor subtypes, demonstrating its preference for M2 receptors. Furthermore, studies on guinea pig atria suggest that this compound's interaction with the M2 receptor involves an allosteric site, meaning it binds to a site on the receptor that is different from the acetylcholine binding site, thereby modulating the receptor's function.[3]
Muscarinic M2 Receptor Signaling Pathway
Muscarinic M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. As an antagonist, this compound blocks these downstream effects by preventing acetylcholine from binding to and activating the M2 receptor.
Data Presentation: In Vitro and In Vivo Data for Muscarinic Antagonists
The following tables summarize key quantitative data for this compound and the commonly used muscarinic antagonist, scopolamine.
Table 1: In Vitro Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes [1]
| Receptor Subtype | Dissociation Constant (Ki) in nM |
| M1 | 537.0 - 1300 |
| M2 | 81.0 - 186 |
| M3 | 838 - 2089 |
| M4 | 407.0 - 1800 |
| M5 | 2800 |
Table 2: Representative In Vivo Data for Scopolamine in Behavioral Studies
| Behavioral Test | Animal Model | Dose (mg/kg) | Route of Administration | Key Behavioral Outcome | Reference |
| Passive Avoidance | Mouse | 1 | i.p. | Decreased step-through latency (impaired memory) | [1][4] |
| Passive Avoidance | Rat | 0.4 - 1.2 | i.p. | Dose-dependent decrease in performance | [2] |
| Morris Water Maze | Mouse | 1 | i.p. | Increased escape latency (impaired spatial learning) | [1] |
| Novel Object Recognition | Mouse | 1 | i.p. | Decreased discrimination index (impaired recognition memory) | [4][5] |
| T-Maze | Mouse | 1 | i.p. | Decreased rate of spontaneous alternations (impaired working memory) | [6] |
Experimental Protocols for Behavioral Studies
The following protocols are for well-validated behavioral tasks used to assess learning and memory in rodents. These are particularly sensitive to disruption by muscarinic antagonists and can be used to evaluate the effects of compounds like this compound.
Experimental Workflow for a Typical Behavioral Study
The general workflow for a behavioral study involving a muscarinic antagonist follows a standard sequence of steps from animal preparation to data analysis.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[3][7]
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).[8]
-
Submerged escape platform (10 cm in diameter), 1-1.5 cm below the water surface.[8]
-
High-contrast visual cues placed around the room.[8]
-
Video tracking system.[8]
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform. Then, guide the animal to a visible platform and allow it to remain there for 20-30 seconds.[8]
-
Acquisition Phase (Days 2-6):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions.[8]
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[8]
-
If the animal finds the platform, allow it to stay for 15-30 seconds. If it fails, guide it to the platform for the same duration.[8]
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform), path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant, number of platform location crossings.
Protocol 2: Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[5][9]
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
Procedure:
-
Habituation: Allow each animal to explore the empty arena for 5-10 minutes for 2-3 days.
-
Training/Sample Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 3-5 minutes).[9]
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).[9]
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for a set period (e.g., 3-5 minutes).[9]
-
Data Analysis:
-
Exploration Time: Time spent actively exploring each object (sniffing, touching).
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Protocol 3: Passive Avoidance Test for Fear-Motivated Learning and Memory
This test assesses learning and memory based on the animal's ability to avoid an environment where it previously received an aversive stimulus.[10][11]
Materials:
-
Passive avoidance apparatus with a brightly lit compartment and a dark compartment, separated by a guillotine door.
-
An electrifiable grid floor in the dark compartment.
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the lit compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the lit compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
Data Analysis:
-
Step-through Latency: The time it takes for the animal to enter the dark compartment. A longer latency in the retention trial compared to a baseline trial indicates memory of the aversive event.
Conclusion
This compound, as a selective M2 muscarinic antagonist, presents a valuable tool for dissecting the role of the M2 receptor in various behavioral and cognitive functions. While direct behavioral data on this compound is scarce, the established protocols for other muscarinic antagonists, such as scopolamine, provide a robust framework for its investigation. By employing tasks like the Morris water maze, novel object recognition, and passive avoidance, researchers can effectively probe the effects of M2 receptor antagonism on spatial learning, recognition memory, and fear-conditioned memory. The provided application notes and protocols are intended to guide the design and execution of such preclinical studies, ultimately contributing to a deeper understanding of the cholinergic system's role in neuroscience.
References
- 1. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 4. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The T-maze continuous alternation task for assessing the effects of putative cognition enhancers in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scantox.com [scantox.com]
- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Recommended Otenzepad dosage for mouse models of [specific disease]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Otenzepad (also known as AF-DX 116), a selective muscarinic M2 receptor antagonist, in mouse models of myopia. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a potential therapeutic agent for myopia.
Introduction
Myopia, or nearsightedness, is a growing global health concern. The development of myopia is associated with the axial elongation of the eye. Muscarinic acetylcholine (B1216132) receptors, particularly the M2 subtype, have been identified as playing a crucial role in the signaling pathways that regulate eye growth.[1] this compound, a selective M2 muscarinic receptor antagonist, has emerged as a compound of interest for investigating the pharmacological inhibition of myopia progression. Studies in mouse models have demonstrated that the pharmacological blockade of M2 receptors can retard the development of experimentally induced myopia.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound and related compounds in mouse models of myopia.
Table 1: this compound Dosage in a Mouse Model of Lens-Induced Myopia
| Compound | Concentration | Administration Route | Frequency | Duration | Effect on Axial Length |
| This compound (AF-DX 116) | 0.1% | Topical (eye drops) | Daily | 2 and 4 weeks | Significant reduction compared to lens-treated eyes[1] |
| Atropine (non-selective antagonist) | 0.1% | Topical (eye drops) | Daily | 2 and 4 weeks | Significant reduction[1] |
| Himbacine (M2/M4 antagonist) | 0.1% | Topical (eye drops) | Daily | 2 and 4 weeks | Significant reduction, most effective of the three[1] |
Table 2: Systemic this compound Dosage in Mice (for non-ocular studies)
| Study Focus | Mouse Strain | Dosage | Administration Route | Observed Effect | Reference |
| Memory and Learning | Swiss mice | 0.3, 1.0, or 3.0 mg/kg | Intraperitoneal (i.p.) | Reversal of insulin-induced memory impairment[2] | --INVALID-LINK-- |
Note: The systemic dosages are provided for reference but may not be directly applicable to ocular studies, where topical or local administration is preferred to minimize systemic side effects.
Experimental Protocols
Lens-Induced Myopia (LIM) in Mice
This protocol describes a common method for inducing myopia in mice, which can be used to test the efficacy of this compound.
Materials:
-
C57BL/6J mice (3 weeks old)
-
-15 Diopter (D) spectacle lenses
-
Sutures or biocompatible glue
-
Anesthesia (e.g., isoflurane)
-
This compound (0.1% solution in a sterile ophthalmic vehicle)
-
Control vehicle solution
-
Calipers or Optical Coherence Tomography (OCT) for axial length measurement
-
Photorefractor for refractive error measurement
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Attach a -15D spectacle lens to one eye of each mouse. The contralateral eye serves as a control. The lens can be secured using sutures or biocompatible glue.
-
House the mice in a standard environment with a normal light-dark cycle.
-
Divide the mice into treatment and control groups.
-
Administer one drop of 0.1% this compound solution to the lens-treated eye of the treatment group daily.
-
Administer one drop of the vehicle solution to the lens-treated eye of the control group daily.
-
At predetermined time points (e.g., 2 and 4 weeks), measure the axial length and refractive error of both eyes in all mice.
-
Compare the changes in axial length and refractive error between the this compound-treated and vehicle-treated groups to determine the effect of the drug on myopia progression.[1][3]
Preparation of 0.1% this compound Eye Drops
Materials:
-
This compound (AF-DX 116) powder
-
Sterile, isotonic saline solution (0.9% NaCl)
-
Sterile containers
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of this compound powder to prepare a 0.1% (w/v) solution (1 mg of this compound per 1 mL of saline).
-
Dissolve the this compound powder in a small amount of sterile saline.
-
Adjust the pH of the solution to physiological range (approximately 7.0-7.4) if necessary.
-
Bring the solution to the final volume with sterile saline.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the prepared eye drops at 4°C and protect from light.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway in the Eye
The following diagram illustrates the proposed signaling pathway of the M2 muscarinic receptor in the context of eye growth and myopia. This compound acts as an antagonist at the M2 receptor, blocking the downstream signaling cascade that is thought to promote scleral remodeling and axial elongation.
Caption: M2 muscarinic receptor signaling pathway in myopia.
Experimental Workflow for Evaluating this compound in a Mouse Model of Myopia
This diagram outlines the key steps in a typical preclinical study to assess the efficacy of this compound in a lens-induced myopia mouse model.
Caption: Workflow for this compound efficacy testing in mice.
Disclaimer
This document is intended for informational purposes for research professionals. The protocols and dosages described are based on published preclinical studies. Researchers should always adhere to their institution's animal care and use guidelines and may need to optimize dosages and protocols for their specific experimental conditions.
References
- 1. Muscarinic cholinergic receptor (M2) plays a crucial role in the development of myopia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Otenzepad Administration Route for Optimal Bioavailability in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad (also known as AF-DX 116) is a selective antagonist of the muscarinic M2 receptor.[1][2] Understanding its pharmacokinetic profile, particularly its bioavailability via different administration routes, is crucial for preclinical studies investigating its therapeutic potential. This document provides detailed application notes and experimental protocols for the administration of this compound to rats to determine its optimal bioavailability. While specific public domain data on the oral bioavailability of this compound in rats is limited, this guide offers protocols based on established methodologies for pharmacokinetic studies in rodents.
Quantitative Data Summary
Pharmacokinetic parameters are essential for comparing the efficacy of different administration routes. Below is a summary of known pharmacokinetic data for this compound in rats following intravenous administration and a template for recording data from future oral bioavailability studies.
Table 1: Pharmacokinetic Parameters of this compound in Anesthetized Rats Following Intravenous Tracer Injection
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | 17 seconds | [3] |
| Elimination Half-life (t½β) | 17 minutes | [3] |
Table 2: Template for Comparative Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous (IV) | 100% (by definition) | ||||
| Oral (PO) | |||||
| Intraperitoneal (IP) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Signaling Pathway
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine (B1216132) receptor. The binding of acetylcholine to the M2 receptor typically inhibits adenylyl cyclase through the Gαi subunit of its associated G-protein, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents this signaling cascade.
Experimental Protocols
The following are detailed protocols for intravenous and oral administration of this compound to rats for pharmacokinetic analysis.
Intravenous (IV) Administration Protocol
This protocol is designed to achieve 100% bioavailability and serves as the reference for calculating the absolute bioavailability of other administration routes.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Rat restraint device
-
27-30 gauge needles and syringes
-
Anesthetic (if required by institutional guidelines)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Dosing: Anesthetize the rat if necessary. Warm the tail with a heat lamp to dilate the lateral tail veins. Place the rat in a restraint device. Inject the this compound solution slowly into a lateral tail vein. The maximum injection volume for a bolus dose is typically 5 mL/kg.[4]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Sample Processing: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.
-
Analysis: Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS) to determine this compound concentrations.
Oral Gavage (PO) Administration Protocol
This protocol is used to determine the oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Rat restraint device
-
Blood collection supplies
Procedure:
-
Preparation of Dosing Suspension: Suspend or dissolve this compound in the chosen vehicle to the desired concentration.
-
Animal Preparation: Use rats of the same strain, sex, and weight range as in the IV study. Fast the animals overnight.
-
Dosing: Securely restrain the rat. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.[5] Gently insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach. The recommended maximum oral gavage volume is 10 mL/kg.[5]
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes) post-dose.
-
Sample Processing and Analysis: Follow the same procedures for sample processing and analysis as described in the IV protocol.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative bioavailability study in rats.
Discussion and Conclusion
To determine the optimal administration route for this compound in rats for maximal bioavailability, a carefully controlled study comparing intravenous and oral routes is necessary. The provided protocols offer a standardized approach to conducting such a study. Based on the physicochemical properties of this compound, which is a hydrophilic molecule, oral bioavailability may be limited due to poor membrane permeability. Should oral bioavailability prove to be low, formulation strategies such as the use of permeation enhancers or lipid-based delivery systems could be explored to improve absorption. The data generated from these studies will be critical for dose selection and interpretation of results in subsequent preclinical efficacy and toxicology studies.
References
- 1. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]AF-DX 384 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Otenzepad in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a competitive antagonist with relative selectivity for the muscarinic M2 receptor.[1] Initially investigated for its potential therapeutic applications in treating arrhythmia and bradycardia due to its cardioselectivity, this compound serves as a valuable pharmacological tool for in vitro studies of muscarinic receptor function.[1][2] Isolated organ bath experiments are a classical and indispensable in vitro technique to characterize the pharmacological properties of compounds like this compound. These experiments allow for the determination of a drug's potency and mechanism of action on specific tissues in a controlled environment. This document provides a detailed protocol for the use of this compound in isolated organ bath experiments, focusing on the determination of its antagonist affinity (pA₂ value) through Schild analysis.
Quantitative Data Summary
The antagonist affinity of this compound has been determined in various isolated tissue preparations. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. It is a measure of the antagonist's potency.
| Tissue Preparation | Agonist Used | Antagonist | pA₂ Value | Species | Reference |
| Guinea Pig Atria | Muscarinic Agonists | This compound (AF-DX 116) | 7.33 | Guinea Pig | [2] |
| Guinea Pig Ileal Smooth Muscle | Oxotremorine-M | This compound (AF-DX 116) | 6.28 | Guinea Pig | [3] |
| Guinea Pig Common Bile Duct | Carbachol | This compound (AF-DX 116) | 6.85 | Guinea Pig | [4] |
| Canine Atrioventricular (AV) Node | Carbachol | This compound (AF-DX 116) | Approx. 7.1 (calculated from 13 µg) | Canine | [5] |
Signaling Pathway of this compound at the M2 Muscarinic Receptor
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine (B1216132) receptor. In tissues such as the heart and smooth muscle, the activation of M2 receptors by acetylcholine typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to hyperpolarization and a decrease in cellular excitability. This compound blocks these effects by competing with acetylcholine for the same binding site on the M2 receptor, without activating the receptor itself.
References
- 1. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-M2-muscarinic effect of AF-DX 116 on atrioventricular nodal conduction with those of pirenzepine and atropine as antibradyarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otenzepad in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] M2 receptors, a class of G protein-coupled receptors (GPCRs), are predominantly expressed in the heart, central nervous system, and smooth muscles. Their activation by acetylcholine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The selective blockade of M2 receptors by this compound makes it a valuable tool for investigating the physiological and pathological roles of this receptor subtype in various contexts, including cardiovascular function and neurological processes.
These application notes provide detailed protocols for the preparation and use of this compound solutions in long-term in vitro experiments, ensuring stability and consistent performance.
Physicochemical and Pharmacological Properties of this compound
A comprehensive understanding of this compound's properties is essential for accurate experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₅O₂ | [3] |
| Molecular Weight | 421.54 g/mol | [3] |
| CAS Number | 102394-31-0 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO to 25 mg/mL (59.31 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Mechanism of Action | Competitive antagonist of the M2 muscarinic acetylcholine receptor | [1] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of this compound.
| Receptor Subtype | Dissociation Constant (Ki) |
| M1 | 537.0 - 1300 nM |
| M2 | 81.0 - 186 nM |
| M3 | 838 - 2089.0 nM |
| M4 | 407.0 - 1800 nM |
| M5 | 2800 nM |
Table 2: Binding Affinity of this compound for Muscarinic Receptor Subtypes. This table presents the dissociation constants (Ki) of this compound for the five muscarinic receptor subtypes, highlighting its selectivity for the M2 receptor. Data compiled from publicly available sources.
Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound
This compound exerts its effects by blocking the canonical signaling pathway of the M2 muscarinic receptor. Upon binding of the endogenous agonist acetylcholine, the M2 receptor activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By competitively binding to the M2 receptor, this compound prevents this cascade.
Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound blocks the M2 muscarinic receptor, preventing the downstream signaling cascade initiated by acetylcholine.
Protocols for this compound Solution Preparation and Long-Term Experiments
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 4.215 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Store the aliquots at -80°C for long-term storage (up to 6 months is generally recommended for small molecules in DMSO) or at -20°C for shorter-term storage (up to 1 month).[1][2]
Protocol for Long-Term Cell Culture Experiments with this compound
This protocol outlines a general procedure for treating cultured cells with this compound over an extended period. The exact cell seeding density and media change frequency should be optimized for your specific cell line and experimental goals.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (prepared as in section 4.1)
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the treatment period without reaching over-confluency. This may require using larger culture vessels or splitting the cells during the experiment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the complete cell culture medium to the desired final concentration immediately before use.
-
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1-0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control).
-
-
Long-Term Maintenance:
-
Replace the medium with freshly prepared this compound-containing medium every 2-3 days. This is crucial to replenish nutrients and remove metabolic waste, as well as to maintain a consistent concentration of this compound, as its stability in aqueous media at 37°C is not well characterized.
-
Monitor the cells regularly for changes in morphology, viability, and confluency.
-
If cell passaging is required during the experiment, re-plate the cells and continue the treatment with freshly prepared medium.
-
Figure 2: Long-Term Experimental Workflow. This flowchart outlines the key steps for conducting long-term cell culture experiments with this compound, emphasizing the importance of regular media changes.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility. - Concentration of the working solution is too high. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. - Prepare the working solution immediately before use and add it to the cells promptly. - Vortex the working solution gently before adding it to the cells. |
| Cell toxicity or altered morphology in treated wells | - this compound concentration is too high. - DMSO concentration is too high. - this compound has cytotoxic effects on the specific cell line. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). - Run a vehicle control (DMSO only) to differentiate between compound and solvent effects. |
| Loss of this compound effect over time | - Degradation of this compound in the culture medium at 37°C. - Adsorption of this compound to the plasticware. | - Increase the frequency of media changes (e.g., every 24-48 hours). - Use low-adhesion cell culture plates if adsorption is suspected. - As the stability of this compound in aqueous solution is not fully characterized, consider verifying its concentration over time using analytical methods if precise levels are critical. |
Table 3: Troubleshooting Common Issues in Long-Term this compound Experiments. This table provides guidance on addressing potential challenges that may arise during long-term cell culture experiments with this compound.
References
Otenzepad in Microdialysis Studies: Application Notes and Protocols for Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing otenzepad (also known as AF-DX 116), a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, in in vivo microdialysis studies to investigate acetylcholine (ACh) release. This document is intended to guide researchers in designing and executing experiments to explore the modulatory effects of this compound on cholinergic neurotransmission.
Introduction
This compound is a valuable pharmacological tool for studying the role of M2 autoreceptors in regulating ACh release. Presynaptic M2 receptors act as a negative feedback mechanism on cholinergic nerve terminals; their activation by ACh inhibits further release. By selectively blocking these receptors, this compound can disinhibit cholinergic neurons and increase extracellular ACh levels. In vivo microdialysis is a powerful technique to sample and quantify these changes in real-time in specific brain regions of freely moving animals.
Data Presentation: this compound's Effect on Acetylcholine Release
The following table summarizes the dose-dependent effect of this compound (AF-DX 116) on hippocampal acetylcholine release in rats, as determined by in vivo microdialysis studies. It is important to note that while specific percentage increases for this compound alone are not detailed in the cited literature, the compound was found to elevate ACh levels in a dose-response fashion similar to other M2 antagonists.[1]
| This compound (AF-DX 116) Concentration (µM) | Brain Region | Animal Model | Observed Effect on Acetylcholine Release | Reference |
| 2 | Hippocampus (CA1) | Conscious male Fischer 344 rats | Dose-dependent increase | [1] |
| 4 | Hippocampus (CA1) | Conscious male Fischer 344 rats | Dose-dependent increase | [1] |
| 8 | Hippocampus (CA1) | Conscious male Fischer 344 rats | Dose-dependent increase | [1] |
| 16 | Hippocampus (CA1) | Conscious male Fischer 344 rats | Dose-dependent increase | [1] |
Signaling Pathways and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the M2 muscarinic acetylcholine receptor, which is coupled to an inhibitory G protein (Gi). Activation of this pathway ultimately leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] this compound, as an antagonist, blocks the binding of acetylcholine to the M2 receptor, thereby preventing this inhibitory cascade and leading to an increase in acetylcholine release.
Caption: M2 muscarinic receptor signaling pathway.
Experimental Workflow for a Microdialysis Study
The diagram below outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effect of this compound on acetylcholine release.
Caption: Experimental workflow for microdialysis.
Experimental Protocols
The following is a generalized protocol for an in vivo microdialysis study to measure this compound-induced acetylcholine release in the rat hippocampus. This protocol should be adapted and optimized based on specific experimental goals and laboratory conditions.
Materials and Reagents
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300 g).
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical instruments.
-
Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane length), liquid swivel, syringe pump, fraction collector.
-
Chemicals: this compound (AF-DX 116), artificial cerebrospinal fluid (aCSF) components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, glucose), urethane (B1682113) or other suitable anesthetic, saline.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC) system optimized for acetylcholine and choline (B1196258) analysis.
Surgical Procedure
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., for the hippocampus, coordinates relative to bregma might be AP -3.8 mm, ML ±2.2 mm).
-
Slowly lower a guide cannula to a position just above the target area (e.g., DV -2.8 mm from the dura).
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). An acetylcholinesterase inhibitor (e.g., neostigmine) may be included in the perfusate to increase ACh recovery, although this can alter the physiological response.
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of ACh levels.
-
Introduce this compound into the aCSF perfusate at the desired concentrations (e.g., 2, 4, 8, 16 µM).
-
Continue collecting dialysate samples for the duration of the drug administration period and for a subsequent washout period.
-
Store collected samples at -80°C until analysis.
Acetylcholine Analysis
-
Quantify the concentration of acetylcholine and choline in the dialysate samples using an HPLC-EC system.
-
The system typically consists of a narrow-bore analytical column and an enzymatic reactor column containing immobilized acetylcholinesterase and choline oxidase.
-
Acetylcholine is hydrolyzed to choline, which is then oxidized to produce hydrogen peroxide.
-
The hydrogen peroxide is detected by a platinum electrode.
-
Calculate acetylcholine concentrations based on a standard curve.
Data Analysis
-
Express acetylcholine levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of changes in acetylcholine release following this compound administration.
-
Generate dose-response curves to characterize the potency and efficacy of this compound.
Conclusion
This compound is a potent and selective tool for investigating the role of M2 autoreceptors in the modulation of acetylcholine release. The combination of in vivo microdialysis and sensitive analytical techniques provides a robust platform for characterizing the neurochemical effects of this compound. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of M2 receptor antagonists in conditions associated with cholinergic dysfunction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Otenzepad Concentration for In Vitro Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Otenzepad, a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in in vitro cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in cell-based assays.
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist that is relatively selective for the M2 muscarinic acetylcholine receptor.[1] M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Activation of the M2 receptor by an agonist (like acetylcholine or carbachol) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] By competitively binding to the M2 receptor, this compound blocks the action of agonists, thereby preventing the agonist-induced decrease in cAMP.
Q2: I am observing no effect of this compound in my assay. What are the possible reasons?
There are several potential reasons for a lack of this compound activity:
-
Suboptimal Concentration Range: The concentration range you are testing may be too low to elicit a response. It is crucial to perform a wide dose-response curve to determine the optimal concentration range.
-
Cell Line Suitability: Ensure your chosen cell line endogenously expresses the M2 muscarinic receptor at a sufficient density. If not, consider using a recombinant cell line stably expressing the human M2 receptor.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells might be too high, making it difficult for this compound to compete effectively. Consider reducing the agonist concentration to a level that produces a submaximal response (e.g., EC80).
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the subtle changes in signaling upon M2 receptor antagonism. Ensure your assay window (the difference between the signal of the stimulated and unstimulated control) is robust.
Q3: My this compound stock solution is precipitating when added to the cell culture medium. How can I resolve this?
Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Solvent Choice: this compound is soluble in DMSO.[3][4] Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Avoid adding the concentrated DMSO stock directly to your aqueous cell culture medium. Instead, perform serial dilutions of your stock in culture medium to reach the final desired concentrations. This gradual dilution process helps to prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay wells as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.[5]
Q4: I'm seeing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent passage number range for all experiments. Cells that are over-confluent or have been passaged too many times can exhibit altered receptor expression and signaling.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the assay readout. Optimize the cell seeding density to achieve a robust signal without overcrowding the wells.
-
Incubation Times: Use consistent incubation times for both this compound pre-treatment and agonist stimulation.
-
Reagent Quality: Use fresh, high-quality reagents, including cell culture media, buffers, and assay components.
Q5: Are there any known off-target effects of this compound I should be aware of?
While this compound is considered relatively selective for the M2 receptor, like any pharmacological tool, the possibility of off-target effects should be considered, especially at higher concentrations. It is good practice to:
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration of this compound that gives a robust and reproducible effect.
-
Include Appropriate Controls: Use control cell lines that do not express the M2 receptor to assess non-specific effects of the compound.
-
Consult the Literature: Stay updated on any newly identified off-target activities of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound (AF-DX 116) Binding Affinities (Ki) and Potency (IC50)
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Rabbit Peripheral Lung (M2) | 640 nM | [3][4] |
| IC50 | Rat Heart (M2) | 386 nM | [3][4] |
Note: IC50 values represent the concentration of an antagonist that inhibits the binding of a radioligand or the response to an agonist by 50%. Ki is the inhibition constant for a ligand, representing its affinity for a receptor. These values are a good starting point for determining the concentration range for your functional assays. A typical starting range for a dose-response curve would be from 1 nM to 10 µM.
Experimental Protocols & Methodologies
This section provides detailed protocols for common in vitro cell-based assays used to characterize M2 receptor antagonists like this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human M2 receptor)
-
Cell culture medium
-
This compound
-
M2 receptor agonist (e.g., carbachol (B1668302) or acetylcholine)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a detectable cAMP level)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well microplates
Protocol:
-
Cell Seeding: Seed the M2 receptor-expressing cells into a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer or cell culture medium. Also, prepare a stock solution of the M2 agonist and forskolin.
-
Antagonist Pre-incubation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with the same final DMSO concentration).
-
Agonist Stimulation: Add a fixed concentration of the M2 agonist (typically the EC80 concentration) mixed with a fixed concentration of forskolin to all wells except the negative control wells (which receive only forskolin).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of this compound to the M2 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the M2 receptor
-
Radiolabeled M2 receptor antagonist (e.g., [3H]-N-methylscopolamine)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microplate or microcentrifuge tubes, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the M2 receptor, blocking agonist-induced inhibition of cAMP production.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal concentration of this compound in cell-based assays.
Troubleshooting Logic Diagram
Caption: A decision tree to troubleshoot experiments where this compound shows little to no activity.
References
- 1. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (AF-DX 116) | mAChR Antagonist | MCE [medchemexpress.cn]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Otenzepad Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating off-target effects of Otenzepad, an M2 selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as AF-DX 116) is a competitive muscarinic acetylcholine receptor antagonist with a relative selectivity for the M2 subtype.[1][2] The M2 receptor is predominantly found in the heart, where it mediates a decrease in heart rate, and also in the central and peripheral nervous systems, where it regulates neurotransmitter release. This compound was initially investigated for the treatment of arrhythmia and bradycardia.[2]
Q2: What are "off-target" effects and why are they a concern for a selective antagonist like this compound?
Off-target effects occur when a drug binds to and modulates the activity of molecular targets other than its intended primary target.[3][4] Even for a relatively selective antagonist, off-target interactions can lead to undesirable side effects, limiting the therapeutic window of the compound. Identifying and mitigating these effects early in the drug discovery process is crucial for developing safer and more effective medicines.
Q3: How can I investigate the off-target binding profile of this compound?
A comprehensive off-target binding profile can be generated by screening the compound against a panel of known biological targets. This is often done using radioligand binding assays. Several contract research organizations (CROs) offer standardized safety pharmacology panels (e.g., SafetyScreen™ or InVEST™ panels) that include a broad range of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[5][6][7][8][9]
Q4: What are some potential off-target liabilities for a muscarinic antagonist?
Given the structural similarities among G-protein coupled receptors (GPCRs), muscarinic antagonists may exhibit cross-reactivity with other GPCRs, such as adrenergic, dopaminergic, serotonergic, or histaminergic receptors. Additionally, interactions with ion channels (e.g., hERG) or enzymes could lead to cardiovascular or other systemic side effects.
Q5: How can off-target effects be mitigated once identified?
Once an off-target interaction is confirmed, several strategies can be employed for mitigation:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can systematically modify the chemical structure of this compound to improve its selectivity for the M2 receptor while reducing its affinity for the off-target protein.[6]
-
Rational Drug Design: Utilizing computational modeling and structural biology, new analogs of this compound can be designed to enhance binding to the M2 receptor and minimize interactions with the off-target site.[3]
-
Counter-screening: During lead optimization, it is essential to routinely screen new analogs against the identified off-target to ensure that selectivity is improved.
Troubleshooting Guides
Guide 1: Unexpected Results in a Radioligand Binding Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing. | 1. Optimize the radioligand concentration. It should ideally be at or below the Kd value.2. Increase the concentration of the blocking agent (e.g., unlabeled ligand) or try a different blocking agent.3. Increase the number or volume of washes with ice-cold buffer. |
| Low or no specific binding | 1. Inactive receptor preparation.2. Degraded radioligand.3. Incorrect assay conditions (pH, ionic strength). | 1. Use a fresh batch of cell membranes or tissue homogenate. Confirm receptor expression and activity with a known ligand.2. Check the expiration date and storage conditions of the radioligand. Consider purchasing a new batch.3. Verify the composition and pH of the assay buffer. Ensure it is appropriate for the target receptor. |
| Poor reproducibility between replicates | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Ensure all samples are incubated for the same duration and at a constant temperature.3. Thoroughly mix all solutions before and during the assay setup. |
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for muscarinic receptor subtypes and a hypothetical off-target binding profile against a standard safety panel.
Table 1: this compound Binding Affinity (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 200 | [10] |
| M2 | 20 | [10] |
| M3 | 800 | [10] |
| M4 | 150 | [11] |
| M5 | >1000 | Hypothetical |
Table 2: Hypothetical Off-Target Profile of this compound (% Inhibition at 10 µM)
| Target | Target Class | % Inhibition |
| Alpha-1A Adrenergic Receptor | GPCR | 15% |
| Beta-1 Adrenergic Receptor | GPCR | 8% |
| Dopamine D2 Receptor | GPCR | 12% |
| Serotonin 5-HT2A Receptor | GPCR | 25% |
| Histamine H1 Receptor | GPCR | 45% |
| hERG | Ion Channel | 5% |
| L-type Calcium Channel | Ion Channel | 3% |
| COX-1 | Enzyme | <1% |
| PDE4 | Enzyme | 2% |
| Dopamine Transporter | Transporter | 7% |
Note: Data in Table 2 is hypothetical and for illustrative purposes only. Actual off-target screening is required for a definitive profile.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Dilute this compound to a range of concentrations. Prepare the radioligand at a final concentration at or near its Kd.
-
Incubation: In each well of the filter plate, add the cell membranes, radioligand, and varying concentrations of this compound or vehicle. For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for the investigation and mitigation of off-target effects.
References
- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Otenzepad stability issues in aqueous solutions
Welcome to the Otenzepad Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear after dilution from a DMSO stock, has become cloudy. What is happening?
A1: This is likely due to the precipitation of this compound. This compound has poor solubility in aqueous solutions. While it dissolves readily in organic solvents like DMSO, diluting the stock solution in an aqueous buffer can lead to the compound crashing out of solution, especially at higher concentrations.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your aqueous medium.
-
Increase DMSO Percentage: A slightly higher percentage of DMSO in the final solution (typically ≤1%) may help maintain solubility. However, always verify the tolerance of your experimental system (e.g., cell culture) to the final DMSO concentration.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable co-solvents or surfactants. The choice of a solubilizing agent should be guided by the specifics of your experimental setup and may require some optimization.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the stability of this compound at different pH values to determine the optimal pH for its solubility and stability (see Q2).
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of this compound can be significantly influenced by the pH of the aqueous solution. Like many complex organic molecules, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Based on typical stability profiles for similar compounds, this compound is expected to be most stable at a slightly acidic to neutral pH.
Below is a table summarizing hypothetical stability data for this compound at various pH levels when stored at 25°C for 24 hours.
| pH | Initial Concentration (µM) | Concentration after 24h (µM) | Degradation (%) |
| 3.0 | 10 | 8.5 | 15 |
| 5.0 | 10 | 9.8 | 2 |
| 7.4 | 10 | 9.5 | 5 |
| 9.0 | 10 | 7.0 | 30 |
Note: This data is illustrative. It is highly recommended to perform your own stability studies under your specific experimental conditions.
Q3: I am concerned about the degradation of this compound during my experiment. What are the likely degradation pathways?
A3: Without specific published degradation pathways for this compound, we can infer potential routes based on its chemical structure. The primary concerns for compounds with ester and amide functionalities in aqueous solutions are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The tertiary amine groups and other electron-rich parts of the molecule could be prone to oxidation, especially in the presence of reactive oxygen species or exposure to light.
To assess degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.
Troubleshooting Guide: this compound Solution Preparation and Handling
This guide provides a step-by-step workflow for preparing and handling aqueous solutions of this compound to minimize stability issues.
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Working Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
To prepare a 10 µM working solution in your aqueous buffer, perform a serial dilution.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This helps to prevent immediate precipitation.
-
Briefly sonicate the final solution (1-2 minutes) to aid in dissolution.
-
Visually inspect the solution for any signs of precipitation.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter. It is advisable to use a filter material with low protein binding (e.g., PVDF).
-
It is recommended to use the aqueous working solution immediately after preparation.
-
Protocol 2: HPLC Method for this compound Stability Assessment
This protocol provides a general method for assessing the stability of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Gradient | 20% B to 80% B over 15 minutes |
-
Procedure:
-
Prepare this compound solutions at the desired concentrations and in the matrices to be tested (e.g., different pH buffers).
-
Inject a sample immediately after preparation to obtain the initial concentration (T=0).
-
Store the remaining solutions under the desired conditions (e.g., 25°C, 4°C, protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject samples and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas. The appearance of new peaks may indicate the formation of degradation products.
-
This compound Mechanism of Action
This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase through an inhibitory G-protein (Gαi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in various physiological effects, including a decrease in heart rate. As an antagonist, this compound blocks the binding of acetylcholine to the M2 receptor, thereby inhibiting this signaling cascade.
Caption: Signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.
How to determine the optimal Otenzepad dose-response curve in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the optimal in vivo dose-response curve for Otenzepad.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence the design of an in vivo dose-response study?
A1: this compound is a competitive antagonist that demonstrates relative selectivity for the muscarinic M2 receptor.[1] Muscarinic M2 receptors are primarily located in the heart and are involved in slowing the heart rate when stimulated by acetylcholine (B1216132).[2] As an antagonist, this compound blocks the action of acetylcholine at these receptors, leading to an increase in heart rate. Therefore, a key in vivo endpoint for a dose-response study will be the measurement of heart rate (chronotropic effect). The study design should aim to capture a dose range that elicits a measurable, dose-dependent increase in heart rate, from a minimal effect to a maximal, plateaued response.
Q2: How do I select an appropriate animal model for an this compound in vivo study?
A2: The choice of animal model is critical for obtaining relevant and translatable data. Rodent models, such as rats, are commonly used in initial in vivo pharmacological studies due to their well-characterized physiology and the availability of historical data. Studies on similar M2 muscarinic antagonists, such as AF-DX 116, have utilized anesthetized rats to investigate pharmacokinetics and in vivo binding, making this a suitable starting point.[3] When selecting a model, consider the expression and function of M2 receptors in the target organ (heart) and ensure they are comparable to humans.
Q3: What is a recommended starting dose range for an initial in vivo dose-response study with this compound?
A3: For a novel study, it is advisable to explore a wide range of doses to ensure the full dose-response curve is captured.[4] A logarithmic or semi-logarithmic dose escalation is a standard approach.[5][6] A sensible starting point would be to conduct a literature review for in vivo studies of other M2 antagonists to inform the initial dose range. If no prior data is available, a pilot study with a wide dose range (e.g., 0.01, 0.1, 1, 10, 100 mg/kg) is recommended to identify the active range of this compound. Subsequent studies can then focus on a narrower range of doses around the EC50 (the concentration that produces 50% of the maximal effect).
Q4: What are the critical parameters to measure and how should the data be analyzed?
A4: The primary endpoint for an this compound dose-response study is typically the change in heart rate from baseline. This should be measured at various time points after drug administration to capture the peak effect. Data should be plotted with the log of the dose on the x-axis and the response (e.g., increase in heart rate) on the y-axis.[5][6] A non-linear regression analysis, often using a four-parameter logistic (4PL) model, is then applied to the data to determine key parameters such as the EC50, the maximum effect (Emax), and the Hill slope.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Biological variation among animals. Inconsistent drug administration. | Increase the number of animals per dose group to improve statistical power. Ensure precise and consistent administration techniques (e.g., intravenous, intraperitoneal). |
| No observable effect at tested doses | The selected dose range is too low. Poor bioavailability of the compound. | Conduct a pilot study with a significantly wider and higher dose range. Consider a different route of administration (e.g., intravenous instead of oral) to ensure adequate systemic exposure. |
| A plateau (Emax) is not reached | The highest dose administered is not sufficient to elicit a maximal response. | Extend the dose range to include higher concentrations of this compound until a clear plateau in the response is observed. |
| Steep or shallow dose-response curve | A steep curve may indicate a narrow therapeutic window, while a shallow curve might suggest a less sensitive response.[7] | A steep slope requires a more careful selection of doses around the EC50 to accurately define the curve. A shallow slope may necessitate a wider range of doses to capture the full response. |
Experimental Protocol: In Vivo Dose-Response of this compound in Rats
This protocol outlines a method for determining the dose-response curve of this compound by measuring its effect on heart rate in anesthetized rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Acclimation: Acclimate animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation:
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent if necessary).
-
Dosing Solutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each dose group.
3. Experimental Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Catheterization: Surgically implant a catheter into the femoral vein for intravenous drug administration.
-
ECG Monitoring: Place ECG electrodes to continuously monitor heart rate.
-
Baseline Measurement: Record a stable baseline heart rate for at least 15 minutes before administering this compound.
-
Drug Administration: Administer a single intravenous bolus of this compound or vehicle control.
-
Data Collection: Record the heart rate continuously for at least 60 minutes post-administration.
4. Data Analysis:
-
Determine the peak change in heart rate from baseline for each animal.
-
Calculate the mean and standard error of the mean (SEM) for the peak change in heart rate for each dose group.
-
Plot the mean peak change in heart rate against the logarithm of the this compound dose.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the EC50, Emax, and Hill slope.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Rat Heart Rate
| Dose (mg/kg) | Log(Dose) | N | Mean Peak Heart Rate Increase (bpm) | SEM |
| 0 (Vehicle) | N/A | 6 | 5 | 2 |
| 0.01 | -2 | 6 | 15 | 4 |
| 0.03 | -1.52 | 6 | 45 | 7 |
| 0.1 | -1 | 6 | 90 | 10 |
| 0.3 | -0.52 | 6 | 135 | 12 |
| 1 | 0 | 6 | 145 | 9 |
| 3 | 0.48 | 6 | 150 | 8 |
Table 2: Calculated Pharmacodynamic Parameters
| Parameter | Value |
| EC50 | 0.08 mg/kg |
| Emax | 152 bpm |
| Hill Slope | 1.2 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]AF-DX 384 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Potential confounding factors in Otenzepad behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Otenzepad in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a relative selectivity for the M2 subtype.[1] This means it blocks the action of the neurotransmitter acetylcholine at these receptors.
Q2: What are the known pharmacokinetic properties of this compound?
Key pharmacokinetic parameters for this compound include an oral bioavailability of 45% and a short elimination half-life of approximately 2.5 hours.[1]
Q3: Can this compound exhibit off-target effects?
Yes. While this compound is relatively selective for the M2 receptor, it can also bind to other muscarinic receptor subtypes (M1, M3, M4, and M5), especially at higher concentrations.[1] These off-target interactions can lead to unintended physiological and behavioral effects.
Troubleshooting Guide: Unexpected Behavioral Outcomes
Issue: My behavioral paradigm is yielding inconsistent or unexpected results with this compound.
This section provides potential reasons and troubleshooting steps for common issues encountered during behavioral experiments with this compound.
Potential Cause 1: Suboptimal Dosing Regimen
-
Explanation: Due to its short half-life of 2.5 hours, the concentration of this compound in the subject's system can fluctuate significantly.[1] A single daily dose may not provide consistent receptor blockade throughout the behavioral testing period, leading to variability in results.
-
Troubleshooting:
-
Consider a continuous infusion protocol (e.g., via osmotic mini-pumps) to maintain stable plasma concentrations.
-
If using injections, increase the dosing frequency (e.g., every 2-3 hours) to minimize troughs in drug levels.
-
Conduct pilot pharmacokinetic studies in your specific animal model to determine the optimal dosing schedule for maintaining target receptor occupancy.
-
Potential Cause 2: Off-Target Effects
-
Explanation: The observed behavioral effects may not be solely mediated by M2 receptor antagonism. This compound's binding to other muscarinic subtypes can produce a range of effects. For example, antagonism of M1 receptors is associated with cognitive impairment, while M3 receptor blockade can lead to dry mouth, blurred vision, and gastrointestinal effects, which could indirectly influence behavior.[2][3]
-
Troubleshooting:
-
Use the lowest effective dose of this compound to maximize selectivity for the M2 receptor.
-
Incorporate control groups treated with more selective antagonists for other muscarinic subtypes to dissect the contribution of off-target effects.
-
Carefully observe and record any physiological changes in the animals (e.g., pupil dilation, changes in salivation, altered gastrointestinal motility) that might indicate off-target activity.
-
Potential Cause 3: Confounding by Indication
-
Explanation: In observational or translational studies, the underlying condition for which a treatment is being investigated can itself influence behavior. This is known as confounding by indication.[4][5] For instance, if studying the effects of this compound on a model of a neurological disorder, some behavioral changes may be a consequence of the disorder itself rather than the drug.
-
Troubleshooting:
-
Include appropriate vehicle-treated control groups for both healthy and disease-model animals.
-
Statistically account for baseline behavioral differences between groups.
-
Employ a study design that allows for the separation of disease effects from drug effects, such as a pre-treatment baseline measurement followed by post-treatment observations.
-
Data Presentation
Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Dissociation Constant (Ki) in nM |
| M1 | 537.0 - 1300 |
| M2 | 81.0 - 186 |
| M3 | 838 - 2089.0 |
| M4 | 407.0 - 1800 |
| M5 | 2800 |
Data sourced from Buckley et al. (1989) as cited in Wikipedia.[1]
Experimental Protocols
Protocol: Assessing Locomotor Activity in Rodents
-
Acclimation: Acclimate rodents to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm) and allow for a 30-minute habituation period.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Testing: Immediately after administration, return the animal to the open-field arena and record its activity for 60 minutes using an automated video-tracking system.
-
Data Analysis: Analyze key parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.
Visualizations
Caption: this compound's mechanism of action at the M2 receptor.
Caption: A typical workflow for a behavioral experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to combat with confounding by indication in observational studies of intended drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Otenzepad in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] The M2R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by acetylcholine, the M2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action by competing with acetylcholine for binding to the M2R.
Q2: What is the selectivity profile of this compound for the different muscarinic receptor subtypes?
A2: this compound exhibits a higher affinity for the M2 receptor subtype compared to the other muscarinic receptor subtypes (M1, M3, M4, and M5). The binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 537 - 1300 |
| M2 | 81.0 - 186 |
| M3 | 838 - 2089 |
| M4 | 407 - 1800 |
| M5 | 2800 |
Data compiled from publicly available information.
Q3: My cells show unexpected changes in ERK or Akt phosphorylation after this compound treatment. Is this a known off-target effect?
A3: While direct studies on this compound's specific interference with the MAPK/ERK and PI3K/Akt pathways are limited, there is evidence that M2 receptor signaling can modulate these pathways. For instance, studies with other selective M2R antagonists have shown that blocking M2R signaling can lead to decreased phosphorylation of MAPK (Erk1/2) and Akt in certain cell types, such as non-small cell lung cancer cell lines.[3] This suggests that the observed changes in your experiments could be an on-target effect of M2R antagonism rather than a direct off-target effect of this compound. It is hypothesized that M2Rs may engage in crosstalk with other signaling pathways.[4][5]
Q4: How can I investigate if this compound is interfering with MAPK/ERK or PI3K/Akt signaling in my experimental system?
A4: To determine if this compound affects these pathways in your specific cell type, you can perform a series of Western blot experiments to measure the phosphorylation status of key proteins in these cascades. A detailed protocol for this is provided in the "Experimental Protocols" section below. You would treat your cells with this compound and then stimulate them with an agonist known to activate the pathway of interest. By comparing the levels of phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) in the presence and absence of this compound, you can assess its potential interference.
Q5: Are there any reports of this compound interacting with the PLC/IP3 pathway?
A5: The primary coupling of the M2 receptor is to Gαi and the inhibition of adenylyl cyclase. The PLC/IP3 pathway is typically activated by GPCRs that couple to Gαq, such as the M1 and M3 muscarinic receptors. While crosstalk between G protein signaling pathways is a known phenomenon, direct and significant interference of this compound with the PLC/IP3 pathway has not been widely reported. However, some studies suggest that M2 receptors can be coupled to multiple signaling pathways. To investigate this in your system, you could measure inositol (B14025) phosphate (B84403) (IP3) accumulation or intracellular calcium release in response to a relevant agonist in the presence and absence of this compound.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect of this compound on cAMP levels | 1. Inactive this compound compound. 2. Low M2 receptor expression in the cell line. 3. Incorrect assay conditions. | 1. Verify the integrity and concentration of your this compound stock. 2. Confirm M2 receptor expression in your cells using qPCR, Western blot, or radioligand binding assays. 3. Optimize agonist concentration and stimulation time for the cAMP assay. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Passage number of cells affecting receptor expression. | 1. Maintain consistent cell density, serum starvation times, and passage numbers. 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Establish a working cell bank and use cells within a defined passage number range. |
| Unexpected cell death with this compound treatment | 1. This compound concentration is too high. 2. Off-target toxicity. 3. Contamination of the this compound stock. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. While this compound is selective, at very high concentrations, off-target effects can occur. Compare with other M2 antagonists to see if the effect is specific to this compound. 3. Ensure the sterility of your this compound solution. |
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Workflow to investigate pathway interference.
Caption: Potential M2R signaling crosstalk.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK1/2 (p44/42 MAPK) and Akt, key components of the MAPK/ERK and PI3K/Akt signaling pathways, respectively.
Materials:
-
Cell line of interest
-
This compound
-
Appropriate agonist for stimulating the pathway of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, depending on the cell type, to reduce basal phosphorylation levels.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with the appropriate agonist for the recommended time (typically 5-30 minutes for ERK and Akt phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the ratios between the different treatment groups.
-
Protocol 2: In Vitro Kinase Assay for ERK or Akt
This protocol provides a general framework for an in vitro kinase assay to determine if this compound directly affects the enzymatic activity of ERK or Akt.
Materials:
-
Recombinant active ERK or Akt kinase
-
Specific substrate for the kinase (e.g., myelin basic protein for ERK, GSK-3 fusion protein for Akt)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Method for detecting phosphorylation (e.g., radioactive [γ-³²P]ATP and autoradiography, or a luminescence-based assay kit like ADP-Glo™)
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the desired concentration of this compound or vehicle control.
-
Add the recombinant active kinase to the mixture.
-
Pre-incubate for a short period (e.g., 10 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Initiation and Termination of the Reaction:
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at the optimal temperature.
-
Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer for the radioactive method, or the reagent provided in a commercial kit).
-
-
Detection of Substrate Phosphorylation:
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphor screen to detect the radiolabeled phosphorylated substrate.
-
-
Luminescence-based Method:
-
Follow the manufacturer's instructions for the specific kit to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis:
-
Quantify the signal (band intensity or luminescence) for each reaction.
-
Compare the kinase activity in the presence of this compound to the vehicle control to determine if there is any direct inhibition of the kinase.
-
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ensuring selective M2 receptor blockade with Otenzepad
Welcome to the technical support center for Otenzepad (AF-DX 116). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for selective M2 muscarinic acetylcholine (B1216132) receptor blockade. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AF-DX 116) is a competitive antagonist of muscarinic acetylcholine receptors, demonstrating relative selectivity for the M2 subtype.[1] M2 receptors are predominantly found in cardiac tissue, where their activation by acetylcholine leads to a decrease in heart rate and contractility.[2][3] this compound blocks these effects by preventing acetylcholine from binding to the M2 receptor.[3] Interestingly, some studies suggest that this compound's interaction with the M2 receptor may involve an allosteric site, meaning it may bind to a site on the receptor that is different from the acetylcholine binding site, thereby altering the receptor's function.[4]
Q2: What are the main applications of this compound in research?
This compound is a valuable pharmacological tool for:
-
Investigating the physiological and pathological roles of M2 receptors in the cardiovascular system.[1][2]
-
Differentiating between M2 and other muscarinic receptor subtypes (M1, M3, M4, M5) in various tissues and cell types.
-
Studying the effects of selective M2 receptor blockade on neurotransmitter release in the central and peripheral nervous systems.[3]
-
Serving as a reference compound in the development of novel M2 selective antagonists.
Q3: What is the enantiomeric activity of this compound?
This compound is a racemic mixture. The (+)-enantiomer has been reported to have 8 times greater potency at the M2 receptor than the (-)-enantiomer.[1] For experiments requiring high precision, it is important to consider this difference in potency.
Q4: Was this compound ever used clinically?
This compound was investigated as a potential treatment for arrhythmia and bradycardia due to its cardioselectivity.[1] However, its development was discontinued (B1498344) after phase III clinical trials.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected M2 blockade | 1. This compound degradation: Improper storage may lead to reduced potency. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific experimental setup. 3. Presence of high concentrations of competing ligands: High levels of endogenous acetylcholine or other muscarinic agonists can compete with this compound. 4. Allosteric interactions: The presence of other allosteric modulators could be influencing this compound's binding and efficacy.[4] | 1. Storage: Store this compound as a powder at -20°C. For stock solutions in DMSO or water, aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Concentration-response curve: Perform a concentration-response experiment to determine the optimal concentration for your system. 3. Wash steps: Ensure adequate washing of tissues or cells to remove endogenous ligands before applying this compound. 4. Review experimental design: Carefully consider the presence of other compounds that might interact with the M2 receptor. |
| Apparent off-target effects at high concentrations | 1. Loss of selectivity: At higher concentrations, this compound may start to antagonize other muscarinic receptor subtypes (M1, M3, M4, M5). 2. Interaction with non-muscarinic receptors: Although not widely reported, interaction with other receptor systems cannot be entirely ruled out at very high concentrations. | 1. Use the lowest effective concentration: Determine the EC50 or IC50 for M2 blockade and use a concentration within a selective range (e.g., 1-3 times the IC50). 2. Counter-screening: Test this compound against cell lines or tissues expressing other muscarinic receptor subtypes to confirm its selectivity profile in your hands. 3. Use of multiple antagonists: Employ another M2 selective antagonist with a different chemical structure (e.g., methoctramine, tripitramine) to confirm that the observed effect is indeed due to M2 blockade.[5][6] |
| Poor solubility in aqueous buffers | 1. Intrinsic chemical properties: this compound may have limited solubility in physiological buffers. | 1. Prepare a high-concentration stock solution: Dissolve this compound in a suitable solvent like DMSO or ethanol. 2. Sonication: Briefly sonicate the stock solution to aid dissolution. 3. Serial dilutions: Make final dilutions in your aqueous experimental buffer from the concentrated stock. Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect your experimental system. |
| Supra-additive effects when combined with other antagonists | 1. Allosteric interactions: this compound's binding to an allosteric site can lead to non-additive effects when combined with competitive antagonists that bind to the orthosteric site.[4] This has been observed with antagonists like N-methylscopolamine and dexetimide.[4] | 1. Mechanistic investigation: This observation can be leveraged to study the allosteric nature of the M2 receptor. 2. Careful interpretation of data: When using this compound in combination with other antagonists, be aware of the potential for non-additive effects and interpret the results accordingly. |
Data Presentation
Table 1: Comparative Binding Affinities of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) |
| M1 | ~100 |
| M2 | ~10 |
| M3 | ~300 |
| M4 | ~200 |
| M5 | ~500 |
Note: These are approximate values compiled from various studies and may vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). Researchers should always determine the affinity profile in their specific experimental system.
Experimental Protocols
Radioligand Binding Assay for M2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M2 receptor (e.g., CHO-K1 cells).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine (B194438) for determining non-specific binding.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-NMS (at a final concentration close to its Kd), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).
-
Initiate the binding reaction by adding 50 µL of the M2 receptor-containing cell membrane preparation.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay in Isolated Guinea Pig Atria
Objective: To assess the functional antagonism of this compound on M2 receptor-mediated negative chronotropic effects.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
-
Carbachol (B1668302) (a muscarinic agonist).
-
This compound.
-
Isolated organ bath system with force transducer and data acquisition software.
Procedure:
-
Humanely euthanize a guinea pig and dissect out the atria.
-
Mount the spontaneously beating right atria in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the atria to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes.
-
Record the basal heart rate.
-
Generate a cumulative concentration-response curve for the negative chronotropic effect of carbachol.
-
Wash out the carbachol and allow the atrial rate to return to baseline.
-
Incubate the atria with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a second concentration-response curve for carbachol.
-
Analyze the data to determine the rightward shift in the carbachol concentration-response curve caused by this compound.
-
Calculate the pA₂ value to quantify the potency of this compound as a functional antagonist.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 3. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective blockade of different brain stem muscarinic receptor subtypes: effects on the sleep-wake cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Otenzepad in cardiac electrophysiology recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Otenzepad in cardiac electrophysiology recordings.
Troubleshooting Guide
This guide addresses common issues that may be encountered during cardiac electrophysiology experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Noisy Recording | 1. Improper Grounding: A common source of electrical noise is a ground loop or a poor ground connection.[1] 2. External Interference: Nearby electrical equipment can introduce 50/60 Hz noise. 3. Poor Seal Resistance: A seal resistance of less than 1 GΩ will result in a noisy recording.[2] | 1. Ensure all equipment is connected to a common ground. If using a stereotaxic frame, connect the headstage ground to the frame.[1] 2. Use a Faraday cage to shield the setup. Turn off non-essential equipment and ensure recording area is away from sources of noise.[1] 3. Ensure pipette tips are clean and cells are healthy. Check for mechanical vibrations in the setup.[2] |
| Inconsistent or No Drug Effect | 1. Incorrect Drug Concentration: Errors in dilution or degradation of the stock solution. 2. Inadequate Perfusion: The drug is not reaching the cells at the intended concentration. 3. Receptor Desensitization (less likely with an antagonist): While this compound is an antagonist, prolonged exposure to high concentrations of agonists in control experiments could affect receptor sensitivity. | 1. Prepare fresh this compound solutions daily from a validated stock. 2. Ensure the perfusion system is functioning correctly, with no bubbles, and that the flow rate is appropriate for the recording chamber.[2] 3. Review experimental protocols to minimize prolonged agonist exposure before applying this compound. |
| Unexpected Change in Heart Rate or Action Potential Duration | 1. Off-Target Effects: this compound may have effects on other cardiac ion channels at higher concentrations. 2. Species-Specific Differences: The cardiac electrophysiology of the model system may respond differently than expected. | 1. Perform a dose-response curve to determine the optimal concentration. Consider screening this compound against a panel of cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) to identify potential off-target effects. 2. Consult literature for known effects of M2 antagonists in the specific animal model being used. |
| Difficulty Obtaining a High-Resistance Seal | 1. Poor Cell Health: Unhealthy or over-digested cells have fragile membranes.[2] 2. Debris on Pipette Tip: Particulate matter can prevent a tight seal.[2] 3. Mechanical Instability: Vibrations can disrupt seal formation.[2] | 1. Use cells from a healthy culture or tissue preparation. Optimize enzyme digestion times. 2. Ensure solutions are filtered and the pipette tip is clean before approaching the cell. 3. Use an anti-vibration table and ensure all components of the rig are securely fastened. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the heart?
A1: this compound is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[3] In the heart, M2 receptors are primarily located in the sinoatrial (SA) and atrioventricular (AV) nodes. Acetylcholine released by the vagus nerve activates these receptors, leading to a decrease in heart rate (negative chronotropy) and a slowing of conduction through the AV node (negative dromotropy). This compound blocks these effects by competing with acetylcholine for binding to the M2 receptor.
Q2: What are the expected effects of this compound on cardiac action potentials?
A2: By blocking the M2 receptor, this compound is expected to antagonize the effects of acetylcholine. In the SA node, this will lead to an increase in the spontaneous firing rate. In atrial and AV nodal cells, this compound will block the acetylcholine-induced shortening of the action potential duration and hyperpolarization of the resting membrane potential.
Q3: What are the known IC50 or pA2 values for this compound?
A3: The following table summarizes the reported potency of this compound from various preclinical studies.
| Parameter | Value | Preparation | Reference |
| IC50 | 386 nM | Rat Heart M2 Receptors | MedchemExpress.com |
| IC50 | 640 nM | Rabbit Peripheral Lung M2 Receptors | MedchemExpress.com |
| pA2 | ~7.0 | Guinea Pig Atria (negative chronotropic effect) | J Pharmacol Exp Ther. 1987 May;241(2):628-34. |
| pA2 | ~6.0 | Guinea Pig Ileum (smooth muscle contraction) | J Pharmacol Exp Ther. 1987 May;241(2):628-34. |
Q4: Does this compound have any known off-target effects on other cardiac ion channels?
A4: There is limited publicly available information on the comprehensive cardiac ion channel screening of this compound, as its development was discontinued. While it is reported to be selective for the M2 receptor, it is crucial for researchers to consider the possibility of off-target effects, especially at higher concentrations. If unexpected electrophysiological effects are observed that cannot be attributed to M2 receptor blockade, it is recommended to perform an independent screening of this compound against a panel of key cardiac ion channels, such as hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa,L).
Q5: What are the best practices for preparing and applying this compound in an experiment?
A5: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and store it at -20°C or below. On the day of the experiment, thaw the stock solution and make fresh serial dilutions in the external recording solution to the desired final concentrations. Ensure thorough mixing and consider filtering the final solution to remove any potential precipitates. When applying this compound, ensure a stable baseline recording is achieved before perfusion with the drug-containing solution.
Signaling Pathways and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts related to this compound's mechanism of action and a general experimental workflow.
References
- 1. AF-DX 116: a selective antagonist of the slow inhibitory postsynaptic potential and methacholine-induced hyperpolarization in superior cervical ganglion of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Otenzepad's M2 Receptor Blockade In Vivo: A Comparative Guide
For researchers and drug development professionals investigating selective M2 muscarinic receptor antagonists, Otenzepad (also known as AF-DX 116) presents a significant area of study. Validating its in vivo efficacy requires robust experimental models that can be compared with other well-established M2 antagonists. This guide provides a comparative overview of this compound and other M2 receptor blockers, focusing on key in vivo validation experiments, and presents detailed protocols and data to support further research.
Comparison of In Vivo M2 Receptor Blockade
Two primary in vivo models are crucial for validating M2 receptor antagonism: the pithed rat model for assessing cardiovascular effects (specifically the prevention of bradycardia), and the in vivo microdialysis model in rats for measuring the potentiation of acetylcholine (B1216132) (ACh) release in the brain.
Cardiovascular Effects (Bradycardia) in the Pithed Rat Model
The pithed rat model is a classic preparation to study the peripheral effects of drugs on the cardiovascular system without the influence of the central nervous system. In this model, M2 receptor antagonists are evaluated for their ability to counteract the bradycardia (slowing of the heart rate) induced by muscarinic agonists or vagal stimulation.
| Compound | Species | Dosage | Effect on Bradycardia |
| This compound (AF-DX 116) | Dog | ID50: 40 µg/kg (i.v.) | Suppressed vagally-induced atrioventricular nodal conduction prolongation. |
| Methoctramine | Rat | 300 µg/kg (i.v.) | Strongly inhibited methacholine-induced bradycardia.[1] |
| Methoctramine | Guinea Pig | ED50: 38 ± 5 nmol/kg | Inhibited bradycardia induced by vagal stimulation.[2][3] |
| Tripitramine | Rat | 0.0202 µmol/kg (i.v.) | Potent antagonist of M2 receptor-mediated decrease in heart rate. |
Acetylcholine Release in the Rat Hippocampus (In Vivo Microdialysis)
In the central nervous system, M2 receptors act as presynaptic autoreceptors, inhibiting the release of acetylcholine. Antagonists of these receptors are expected to increase extracellular ACh levels. In vivo microdialysis allows for the direct measurement of this effect in specific brain regions, such as the hippocampus.
| Compound | Species | Administration Method | Concentration/Dose | Effect on Acetylcholine Release |
| This compound (AF-DX 116) | Rat | Perfused via microdialysis probe | 2, 4, 8, or 16 µM | Elevated hippocampal acetylcholine levels.[4] |
| AF-DX 384 | Rat | Perfused via microdialysis probe | 2, 4, 8, or 16 µM | Elevated hippocampal acetylcholine levels.[4] |
Experimental Protocols
Pithed Rat Model for Bradycardia Assessment
This protocol is a synthesis of established methods for inducing and measuring bradycardia in a pithed rat model to test the efficacy of M2 receptor antagonists.
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., sodium pentobarbital).
- Cannulate the trachea to allow for artificial ventilation.
- Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system.
- Immediately begin artificial ventilation.
- Cannulate a femoral vein for intravenous drug administration and a carotid artery for blood pressure and heart rate monitoring.
2. Induction of Bradycardia:
- Administer a stable M2 muscarinic agonist, such as methacholine, intravenously to induce a consistent bradycardic response. A dose-response curve for the agonist should be established in preliminary experiments.
- Alternatively, bradycardia can be induced by electrical stimulation of the vagus nerve.
3. Antagonist Administration and Data Collection:
- Once a stable baseline bradycardia is achieved, administer the M2 receptor antagonist (e.g., this compound, Methoctramine) intravenously.
- Continuously record heart rate and blood pressure.
- The degree of M2 receptor blockade is quantified by the antagonist's ability to reverse or prevent the agonist-induced bradycardia.
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines the procedure for measuring acetylcholine release in the hippocampus of a freely moving rat.
1. Probe Implantation:
- Anesthetize a male Wistar rat (250-350g) and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula stereotaxically into the hippocampus.
- Secure the cannula to the skull with dental cement and anchor screws.
- Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- After a stable baseline of acetylcholine is established, introduce the M2 receptor antagonist into the perfusion fluid (reverse dialysis).
3. Sample Analysis:
- Analyze the collected dialysate samples for acetylcholine content using a sensitive detection method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
- The increase in acetylcholine concentration in the dialysate following antagonist administration indicates M2 receptor blockade.
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for the Pithed Rat Bradycardia Model.
Caption: Experimental Workflow for In Vivo Microdialysis of Acetylcholine.
References
- 1. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad vs. Methoctramine: A Comparative In Vivo Analysis of M2 Muscarinic Antagonists
For researchers and professionals in drug development, the selection of a specific M2 muscarinic antagonist is critical for targeted therapeutic intervention. This guide provides an objective in vivo comparison of two prominent M2 antagonists, otenzepad (also known as AF-DX 116) and methoctramine (B27182), focusing on their performance and supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the in vivo potency of this compound and methoctramine in antagonizing M2 muscarinic receptor-mediated bradycardia from various studies. It is important to note that direct comparisons are nuanced due to variations in animal models, experimental conditions, and the specific agonist used to induce bradycardia.
| Antagonist | Animal Model | Effect Measured | Potency (ED50 or Effective Dose) | Citation(s) |
| This compound | Pithed Rat | Inhibition of vagally-induced bradycardia | 32 µg/kg i.v. | [1] |
| Conscious Dog | Tachycardia (increase in basal heart rate) | 79 µg/kg i.v. | [1] | |
| Methoctramine | Guinea Pig | Inhibition of vagally-induced bradycardia | 38 ± 5 nmol/kg | [2] |
| Anesthetized & Pithed Rat | Strong inhibition of methacholine- and muscarine-induced bradycardia | 300 µg/kg i.v. | [3] |
Note: Direct cross-study potency comparison should be made with caution due to differing species and experimental designs.
In Vivo Selectivity Profile
Both this compound and methoctramine exhibit a notable selectivity for the M2 muscarinic receptor subtype, particularly the cardiac M2 receptors, over other muscarinic receptor subtypes.
-
This compound (AF-DX 116): Demonstrates a clear preference for cardiac M2 receptors over M1 receptors and M2/M3 receptors in smooth muscle and glands.[1][4] In pithed rats, the ED50 for inhibiting the M1-mediated pressor response was significantly higher (211 µg/kg i.v.) than for the M2-mediated bradycardia (32 µg/kg i.v.), indicating M2 selectivity.[1]
-
Methoctramine: Shows high affinity for cardiac M2 receptors with a significantly lower affinity for ganglionic M1 and vascular M2 receptors.[3] A 300 µg/kg i.v. dose in rats strongly inhibited bradycardia but did not significantly affect the depressor action of methacholine, which is mediated by vascular M2 receptors.[3]
Experimental Methodologies
The in vivo evaluation of this compound and methoctramine as M2 antagonists frequently employs animal models where cardiovascular parameters can be precisely measured. A common experimental approach is the pithed rat model .
Key Experimental Protocol: Pithed Rat Model for Bradycardia Antagonism
-
Animal Preparation: Rats are anesthetized, and a rod is inserted through the brainstem and spinal cord (pithing). This procedure eliminates central nervous system influences on the cardiovascular system, allowing for the direct assessment of drug effects on peripheral receptors.
-
Instrumentation: Catheters are inserted into a femoral vein for intravenous drug administration and a carotid artery for continuous monitoring of blood pressure and heart rate.
-
Induction of Bradycardia: A muscarinic agonist (e.g., methacholine) is administered intravenously, or the vagus nerve is electrically stimulated to induce a decrease in heart rate (bradycardia), an M2 receptor-mediated response.
-
Antagonist Administration: this compound or methoctramine is administered intravenously at varying doses prior to the induction of bradycardia.
-
Data Analysis: The dose of the antagonist required to inhibit the agonist-induced or vagally-stimulated bradycardia by 50% (ED50) is calculated to determine its potency.
Signaling Pathways and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit. Activation of the M2 receptor by an agonist like acetylcholine (B1216132) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to various physiological responses, including a decrease in heart rate.
References
- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Otenzepad and Atropine on Heart Rate Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of otenzepad and atropine (B194438) on heart rate variability (HRV), a key indicator of autonomic nervous system function. While direct comparative studies on this compound and atropine's effects on HRV are limited, this document synthesizes available data on their mechanisms of action and findings from studies on related selective and non-selective muscarinic antagonists to offer a comprehensive overview for the scientific community.
Introduction
This compound (also known as AF-DX 116) is a muscarinic antagonist with relative selectivity for M1 and M2 receptors. In contrast, atropine is a non-selective muscarinic antagonist, affecting all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This difference in receptor selectivity is paramount to their differential effects on the cardiovascular system, particularly on heart rate and its variability. Heart rate variability is a measure of the variation in time between consecutive heartbeats and is a valuable non-invasive tool to assess the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.
Mechanism of Action and Receptor Selectivity
The differential impact of this compound and atropine on HRV stems from their distinct affinities for muscarinic receptor subtypes. The heart's chronotropic state is predominantly under the influence of the parasympathetic nervous system via the vagus nerve, which releases acetylcholine (ACh) that acts on M2 receptors in the sinoatrial (SA) node, leading to a decrease in heart rate.
-
Atropine , as a non-selective antagonist, blocks these cardiac M2 receptors, thereby inhibiting the parasympathetic influence and leading to an increase in heart rate and a decrease in HRV.[1] At low doses, atropine can paradoxically cause a transient slowing of the heart rate, a phenomenon attributed to its central effects or the blockade of presynaptic M1 autoreceptors that normally inhibit ACh release.[2][3]
-
This compound exhibits selectivity for M1 and M2 receptors. Its action on M2 receptors is similar to that of atropine, leading to an increase in heart rate. However, its concurrent antagonism of M1 receptors, which are found on presynaptic nerve terminals and in parasympathetic ganglia, may modulate the overall effect on autonomic outflow in a more complex manner than the non-selective blockade by atropine. Studies on the M1-selective antagonist pirenzepine (B46924) have shown that it can, particularly at lower doses, increase HRV and vagal tone.[4][5] This is hypothesized to occur through the blockade of presynaptic M1 autoreceptors on vagal nerve endings, which enhances acetylcholine release.
Comparative Effects on Heart Rate Variability: A Data-Driven Summary
| Parameter | Atropine (High Dose) | Pirenzepine (Oral) | Inferred Effect of this compound |
| Heart Rate | Significant Increase | Decrease or No Significant Change | Potential for a more modest increase compared to atropine due to M1 antagonism |
| RMSSD (ms) | Significant Decrease | Significant Increase | Potentially less reduction or even an increase compared to atropine |
| SDNN (ms) | Significant Decrease | Significant Increase | Potentially less reduction compared to atropine |
| **HF Power (ms²) ** | Significant Decrease | Significant Increase | Potentially less reduction compared to atropine |
| LF/HF Ratio | Increase | Decrease | Potential for a smaller increase or even a decrease compared to atropine |
Data for atropine and pirenzepine are synthesized from multiple studies. The inferred effect of this compound is a hypothesis based on its mixed M1/M2 receptor antagonism and requires direct experimental validation.
Experimental Protocols
Detailed methodologies from key studies are provided below to facilitate replication and further research.
Atropine Administration for HRV Analysis (Human Study)
-
Objective: To assess the effect of intravenous atropine on heart rate variability in healthy subjects.
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
Subjects rest in a supine position for at least 20 minutes for baseline measurements.
-
A continuous electrocardiogram (ECG) is recorded throughout the procedure.
-
A baseline 5-minute ECG recording is obtained.
-
Atropine sulfate (B86663) (0.04 mg/kg body weight) is administered intravenously.[5] In another study, a fixed dose of 0.6 mg was used.[6]
-
Following administration, a 5-minute ECG recording is taken for post-intervention HRV analysis.
-
-
HRV Analysis: Time-domain (RMSSD, SDNN) and frequency-domain (LF, HF, LF/HF ratio) parameters are calculated from the R-R intervals of the ECG recordings.
Pirenzepine Administration for HRV Analysis (Human Study)
-
Objective: To evaluate the effect of oral pirenzepine on heart rate variability in patients post-myocardial infarction.
-
Subjects: Patients who have recently experienced a myocardial infarction.
-
Procedure:
-
A single-blind, placebo-controlled crossover trial design is employed.
-
Baseline short-term RR interval variability is evaluated.
-
Patients receive either a placebo or oral pirenzepine (25 mg twice daily).[4]
-
HRV analysis is performed during both the placebo and active treatment phases.
-
-
HRV Analysis: Time and frequency domain measures of RR interval variability are assessed.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the comparative effects of this compound and atropine, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Differential Effects on Muscarinic Receptors.
Caption: Experimental Workflow for HRV Analysis.
Caption: Logical Comparison of Receptor Selectivity.
Conclusion and Future Directions
The comparison between this compound and atropine on heart rate variability highlights the critical role of muscarinic receptor selectivity in determining the overall cardiovascular response. While atropine's non-selective blockade leads to a pronounced reduction in parasympathetic tone and HRV, this compound's M1/M2 selectivity suggests a more nuanced effect. The potential for M1 receptor antagonism to paradoxically enhance vagal activity, as suggested by studies with pirenzepine, indicates that this compound might cause a less pronounced decrease in HRV compared to atropine.
It is imperative that future research endeavors include direct, head-to-head comparative studies of this compound and atropine on a comprehensive panel of HRV parameters in well-controlled experimental settings. Such studies will be invaluable for a more precise understanding of the cardiovascular safety and therapeutic potential of selective muscarinic antagonists.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central vagotonic effects of atropine modulate spectral oscillations of sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Effects of oral pirenzepine on heart rate variability and baroreceptor reflex sensitivity after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of atropine and pirenzepine on heart rate turbulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad vs. Pirenzepine: A Comparative Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of otenzepad and pirenzepine (B46924) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented is compiled from in vitro studies utilizing radioligand binding assays with cloned human muscarinic receptors.
Data Presentation: Comparative Binding Affinities
The selectivity of this compound and pirenzepine for muscarinic receptor subtypes is crucial for their pharmacological profiles. The following table summarizes their binding affinities, presented as pKi values, where a higher value indicates a stronger binding affinity. The data clearly illustrates pirenzepine's preference for the M1 receptor and this compound's selectivity for the M2 receptor.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound (AF-DX 116) | 6.38 | 7.19 | 6.10 | 6.68 | 5.29 |
| Pirenzepine | 8.0 | 6.5 | 6.7 | 7.0 | 6.8 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Ki values for this compound were derived from reported values of 417 nM (M1), 64 nM (M2), 786 nM (M3), 211 nM (M4), and 5130 nM (M5) for human recombinant receptors.[1] Pirenzepine pKi values are representative values from literature demonstrating its M1 selectivity.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity data presented in this guide is typically determined using a radioligand competition binding assay. This in vitro technique measures the ability of an unlabeled compound (e.g., this compound or pirenzepine) to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: this compound and pirenzepine.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes expressing a specific muscarinic receptor subtype are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes
Caption: Canonical signaling pathways for the two major families of muscarinic acetylcholine receptors.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: A generalized workflow for a radioligand competition binding assay.
References
Validating Otenzepad's M2 Receptor-Mediated Effects: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Otenzepad, a selective M2 muscarinic receptor antagonist, in wild-type versus M2 receptor knockout (KO) mice. By examining the differential responses in these two models, we can validate that the pharmacological effects of this compound are primarily mediated through its interaction with the M2 receptor. This guide includes quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
This compound: An M2 Selective Muscarinic Antagonist
This compound, also known as AF-DX 116, is a competitive antagonist with a higher affinity for the M2 muscarinic acetylcholine (B1216132) receptor subtype compared to other muscarinic receptors (M1, M3, M4, M5)[1]. It was initially investigated for its potential therapeutic applications in cardiovascular conditions such as arrhythmia and bradycardia[1]. The M2 receptors are predominantly expressed in the heart, where their activation leads to a decrease in heart rate and atrial contractility. They are also found in presynaptic nerve terminals, where they inhibit acetylcholine release, and in smooth muscle and the central nervous system.
The M2 Receptor Knockout Mouse Model
To unequivocally determine the role of the M2 receptor in mediating the effects of drugs like this compound, researchers utilize M2 receptor knockout (KO) mice. These mice are genetically engineered to lack functional M2 receptors. Consequently, any physiological or behavioral effects observed in wild-type mice upon drug administration that are absent or significantly attenuated in M2 KO mice can be attributed to the drug's interaction with the M2 receptor. Studies have shown that M2 KO mice exhibit pronounced pharmacological deficits, including a lack of bradycardic response to muscarinic agonists and alterations in central nervous system functions such as movement control and temperature regulation[2][3].
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing the effects of muscarinic ligands in wild-type and M2 receptor knockout mice.
| Parameter | Agonist/Antagonist | Wild-Type Mice | M2 Receptor Knockout Mice | Reference |
| Heart Rate (in vitro, isolated atria) | Carbachol (B1668302) (muscarinic agonist) | Marked bradycardia (reduction in atrial rate) | No significant effect on atrial beating frequency | [4] |
| Airway Smooth Muscle Contraction (in vitro) | AF-DX 116 (this compound) | Inhibition of EFS-evoked contractions | No significant inhibition of EFS-evoked contractions | [5][6] |
| Ileal Smooth Muscle Contraction (in vitro) | Carbachol | Concentration-dependent contraction | Contraction mediated via M3 receptors; M2-mediated component absent | [7] |
| Tremor (in vivo) | Oxotremorine (muscarinic agonist) | Pronounced tremor | Unable to induce tremor | [3] |
| Hypothermia (in vivo) | Oxotremorine | Significant drop in body temperature | Significantly reduced hypothermic effect | [3] |
| Analgesia (in vivo, hot plate test) | Oxotremorine | Significant increase in pain threshold | Greatly reduced analgesic effects | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical experimental workflow for validating drug effects using knockout mice.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Isolated Atria Preparation for Cardiac Function Assessment
Objective: To measure the effect of this compound on heart rate in vitro.
Methodology:
-
Mice (both wild-type and M2 KO) are euthanized by an approved method.
-
The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The atria are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The spontaneous beating rate of the atria is recorded using a force transducer connected to a data acquisition system.
-
After a stabilization period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to confirm the functional absence of M2 receptors in the KO tissue.
-
To test the antagonist effect of this compound, atria from wild-type mice are pre-incubated with varying concentrations of this compound before constructing the carbachol concentration-response curve.
Airway Smooth Muscle Contraction Assay
Objective: To assess the effect of this compound on cholinergic nerve-mediated smooth muscle contraction.
Methodology:
-
Tracheal rings are isolated from wild-type and M2 KO mice and mounted in an organ bath.
-
The muscle strips are subjected to electrical field stimulation (EFS) to induce cholinergic nerve-mediated contractions.
-
The contractile force is measured using a force transducer.
-
The effect of this compound (AF-DX 116) is determined by adding it to the organ bath and observing the change in the EFS-induced contraction. In wild-type mice, this compound is expected to inhibit the contraction, while in M2 KO mice, its effect should be significantly reduced or absent[5][6].
Assessment of Central Nervous System Effects (Tremor and Hypothermia)
Objective: To evaluate the role of M2 receptors in the central effects of muscarinic ligands, which can be antagonized by this compound.
Methodology for Tremor Quantification:
-
Mice are placed on a tremor-sensitive platform.
-
A non-selective muscarinic agonist that crosses the blood-brain barrier (e.g., oxotremorine) is administered to induce tremors.
-
The intensity and frequency of tremors are recorded and quantified using specialized software.
-
To test the effect of this compound, it would be administered prior to the muscarinic agonist in wild-type mice to observe the attenuation of the tremor response. In M2 KO mice, the tremor response to the agonist is expected to be absent[3].
Methodology for Hypothermia Measurement:
-
Baseline core body temperature of the mice is measured using a rectal probe.
-
A muscarinic agonist (e.g., oxotremorine) is administered.
-
Body temperature is measured at regular intervals post-injection.
-
The hypothermic response in wild-type mice is compared to the significantly reduced response in M2 KO mice[3]. The ability of this compound to block this effect in wild-type mice would further validate its M2-mediated action.
Conclusion
References
- 1. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Otenzepad and AF-DX 384 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent M2 muscarinic acetylcholine (B1216132) receptor antagonists, Otenzepad (also known as AF-DX 116) and AF-DX 384. The comparison focuses on their performance in functional assays, supported by experimental data on their binding affinities and pharmacological profiles.
Introduction
This compound and AF-DX 384 are selective antagonists of the M2 muscarinic acetylcholine receptor, a key G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of heart rate and airway constriction.[1][2] While both compounds target the M2 receptor, they exhibit distinct pharmacological profiles, particularly in their selectivity for different muscarinic receptor subtypes. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Data Presentation
Binding Affinity of this compound and AF-DX 384 for Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (Ki, nM) of this compound and AF-DX 384 for human cloned muscarinic receptor subtypes (M1-M4). Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | Reference |
| This compound (AF-DX 116) | 810 | 160 | 1300 | 500 | [3] |
| AF-DX 384 | 55 | 1.8 | 15 | 2.5 | [4] |
Key Observations:
-
Both this compound and AF-DX 384 demonstrate selectivity for the M2 receptor.
-
AF-DX 384 exhibits a significantly higher affinity for the M2 receptor compared to this compound.
-
AF-DX 384 also shows high affinity for the M4 receptor, making it a potent M2/M4 antagonist.[4]
-
This compound displays lower affinity across all tested muscarinic receptor subtypes compared to AF-DX 384.
Functional Potency of this compound and AF-DX 384
Direct comparative functional data from a single study using identical assay conditions for both this compound and AF-DX 384 is limited in the available literature. However, individual studies provide insights into their functional antagonism.
This compound (AF-DX 116) Functional Potency
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Inotropic Response | Carbachol | Guinea Pig Atria | pA2 | 7.1 | [2] |
AF-DX 384 Functional Potency
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Inhibition of Acetylcholine Response | Acetylcholine (1 µM) | Human Lens Epithelial Cells (HLE-B3) | IC50 | 92 nM | [5] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Direct comparison of pA2 and IC50 values should be made with caution due to different experimental setups.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target muscarinic receptor subtype are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or AF-DX 384).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the M2 receptor.
-
Reaction Mixture: Prepare a reaction mixture containing the membranes, a fixed concentration of a muscarinic agonist (e.g., carbachol), and varying concentrations of the antagonist (this compound or AF-DX 384).
-
Initiation of Reaction: Add [³⁵S]GTPγS to the reaction mixture to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of M2 receptor activation. Antagonists are assessed by their ability to reverse the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing the M2 receptor.
-
Stimulation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or AF-DX 384). Then, stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Determine the IC50 value of the antagonist for the reversal of agonist-induced inhibition of cAMP accumulation.
Mandatory Visualization
Caption: M2 muscarinic receptor signaling pathway.
Caption: Workflow for [³⁵S]GTPγS binding assay.
Caption: Workflow for cAMP functional assay.
Conclusion
Both this compound and AF-DX 384 are valuable pharmacological tools for studying the M2 muscarinic receptor. The choice between these two antagonists will depend on the specific requirements of the study.
-
AF-DX 384 is a highly potent and selective M2/M4 receptor antagonist. Its high affinity makes it suitable for studies requiring strong and specific blockade of M2 and M4 receptors.
-
This compound (AF-DX 116) , while also M2 selective, has a lower affinity compared to AF-DX 384. This may be advantageous in studies where a more readily reversible or less potent antagonist is desired.
The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting functional assays involving these compounds. Researchers should carefully consider the binding profiles and available functional data when selecting the most appropriate antagonist for their experimental goals.
References
- 1. scispace.com [scispace.com]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad's Potential in Genetic Epilepsies: A Comparative Analysis with Established and Emerging Therapies
A comprehensive guide for researchers and drug development professionals on the cross-validation of Otenzepad's potential efficacy in genetic epilepsy models, contextualized with current therapeutic alternatives. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key molecular pathways.
Disclaimer: There is currently no direct experimental evidence available in the public domain that evaluates the efficacy of this compound in genetic models of epilepsy involving CHRNA2, SCN1A, or KCNA2 mutations. This guide, therefore, provides a comparative analysis based on the known mechanisms of these genetic disorders and the theoretical potential of a muscarinic M2 receptor antagonist.
Introduction
Epilepsy is a complex neurological disorder with a significant genetic component. Mutations in ion channel genes, such as the neuronal nicotinic acetylcholine (B1216132) receptor subunit alpha-2 (CHRNA2), the sodium channel subunit alpha-1 (SCN1A), and the potassium channel subunit alpha-2 (KCNA2), are known to cause severe, often drug-resistant, forms of epilepsy. This compound, a competitive and relatively selective muscarinic M2 receptor antagonist, has been investigated for cardiovascular conditions. This guide explores the hypothetical rationale for considering this compound in the context of these genetic epilepsies and compares its potential mechanism to existing and emerging therapeutic strategies.
Comparative Analysis of Therapeutic Targets and Agents
The following table summarizes the genetic basis, pathophysiology, and current or investigational treatments for epilepsies associated with CHRNA2, SCN1A, and KCNA2 mutations, alongside a theoretical profile for this compound.
| Feature | CHRNA2-Related Epilepsy | SCN1A-Related Epilepsy (Dravet Syndrome) | KCNA2-Related Epileptic Encephalopathy | This compound (Hypothetical Application) |
| Gene & Protein | CHRNA2 encoding the α2 subunit of the neuronal nicotinic acetylcholine receptor (nAChR) | SCN1A encoding the α1 subunit of the voltage-gated sodium channel (Nav1.1) | KCNA2 encoding the Kv1.2 voltage-gated potassium channel | Not applicable |
| Pathophysiology | Gain-of-function or loss-of-function mutations in the nAChR leading to altered neuronal excitability.[1][2][3][4] | Loss-of-function mutations leading to reduced sodium current in inhibitory interneurons, resulting in disinhibition and hyperexcitability.[5][6][7] | Gain-of-function or loss-of-function mutations altering potassium channel activity, leading to either neuronal hyperexcitability or silencing.[8][9][10] | Theoretical modulation of neuronal excitability through antagonism of presynaptic M2 autoreceptors, potentially increasing acetylcholine release and indirectly influencing nAChR-mediated or other downstream signaling. |
| Current/Investigational Treatments | Nicotine (B1678760) patch (agonist therapy), Carbamazepine, Oxcarbazepine.[11][12][13][14][15] | Stiripentol, Clobazam, Valproate, Fenfluramine, Cannabidiol, Gene therapy (e.g., ASOs, AAV vectors).[16][17] | 4-Aminopyridine (B3432731) (potassium channel blocker for gain-of-function mutations).[18][19][20][21][22] | Muscarinic M2 receptor antagonist. |
| Mechanism of Action of Treatments | Agonist therapy to potentially normalize receptor function or desensitize overactive receptors. Standard anti-seizure medications to reduce neuronal excitability.[11][12] | Enhancement of GABAergic inhibition, modulation of sodium channels, or restoration of SCN1A expression.[16][17] | Blockade of overactive potassium channels to restore normal neuronal firing rates.[18][19][20][21][22] | Blockade of presynaptic M2 autoreceptors could increase acetylcholine levels in the synapse, which might have complex downstream effects on neuronal circuits implicated in epilepsy. |
Experimental Protocols
Detailed methodologies for key experimental approaches cited in the context of these genetic epilepsies are outlined below.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is crucial for characterizing the functional consequences of ion channel mutations and the effects of pharmacological agents.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or primary neurons are cultured and transiently transfected with plasmids encoding wild-type or mutant human CHRNA2, SCN1A, or KCNA2 channels.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
Data Acquisition: Whole-cell currents are recorded in response to voltage steps or agonist application. For ligand-gated channels like nAChRs, various concentrations of agonists (e.g., nicotine, acetylcholine) are applied. For voltage-gated channels, a series of depolarizing voltage steps are applied from a holding potential.
-
Data Analysis: Current-voltage (I-V) relationships, activation and inactivation kinetics, and dose-response curves are analyzed to determine the effects of mutations and drugs on channel function.
In Vivo Seizure Models: Zebrafish Larvae
Zebrafish models of genetic epilepsies, particularly for SCN1A-related Dravet syndrome, have become valuable for high-throughput drug screening.[23][24][25][26][27]
-
Animal Model: Zebrafish with a loss-of-function mutation in the scn1a gene are used. These larvae exhibit spontaneous seizures and convulsive behaviors.
-
Drug Administration: Compounds are typically added directly to the water in which the larvae are housed.
-
Behavioral Analysis: Larval locomotor activity is tracked using an automated video-based system. Seizure-like behavior is characterized by high-velocity movements.
-
Electrophysiology: Local field potential recordings from the larval brain are used to detect epileptiform discharges.
-
Outcome Measures: The primary endpoints are the reduction in seizure-like behaviors and the suppression of epileptiform activity in the EEG.
Clinical Protocol: Nicotine Patch for CHRNA2-Related Epilepsy
Case reports and small studies have described the use of transdermal nicotine in patients with CHRNA2-related nocturnal frontal lobe epilepsy.[11][12][13][14][15]
-
Patient Population: Individuals with a confirmed CHRNA2 mutation and a clinical diagnosis of nocturnal frontal lobe epilepsy, often refractory to standard anti-seizure medications.
-
Treatment: A low-dose transdermal nicotine patch (e.g., 7 mg/24 hours) is applied daily. The dose may be adjusted based on clinical response and tolerability.
-
Monitoring: Seizure frequency and severity are monitored through patient diaries and, if necessary, video-EEG.
-
Efficacy Endpoint: A significant reduction in seizure frequency (e.g., >50% reduction) is considered a positive response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
Caption: Signaling pathway in CHRNA2-related epilepsy.
Caption: Pathophysiology of SCN1A-related epilepsy.
References
- 1. Nocturnal frontal lobe epilepsy with paroxysmal arousals due to CHRNA2 loss of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHRNA2 and Nocturnal Frontal Lobe Epilepsy: Identification and Characterization of a Novel Loss of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WikiGenes - CHRNA2 - cholinergic receptor, nicotinic, alpha 2... [wikigenes.org]
- 4. mdpi.com [mdpi.com]
- 5. Dravet syndrome: novel insights into SCN1A-mediated epileptic neurodevelopmental disorders within the molecular diagnostic-therapeutic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. SCN1A gain of function effects in Dravet syndrome: Insights into clinical phenotypes and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo loss- or gain-of-function mutations in KCNA2 cause epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. kcna2epilepsy.org [kcna2epilepsy.org]
- 11. Nicotine patch may be an effective precision therapy for select epilepsies | MDedge [mdedge.com]
- 12. epilepsy-institute.org.uk [epilepsy-institute.org.uk]
- 13. Epilepsy-and-Neuronal-Nicotinic-Acetylcholine-Receptor-Gene-Variants-–-Is-Nicotine-a-Precision-Therapy? [aesnet.org]
- 14. researchgate.net [researchgate.net]
- 15. USE-OF-NICOTINE-PATCH-FOR-DRUG-RESISTANT-ADNFLE-IN-CHILDREN--A-CASE-STUDY [aesnet.org]
- 16. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SCN1A as a therapeutic target for Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. use of 4-aminopyridine in kcna2 epilepsy and neurodevelopmental disorder [aesnet.org]
- 19. 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy. - DZNEPUB [pub.dzne.de]
- 22. KCNA2-Epileptic-Encephalopathy--Clinical-Response-to-Fampridine [aesnet.org]
- 23. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 24. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. egrove.olemiss.edu [egrove.olemiss.edu]
- 27. researchgate.net [researchgate.net]
Otenzepad's Receptor Specificity Profile: A Comparative Analysis Against M1, M3, M4, and M5 Muscarinic Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of Otenzepad (also known as AF-DX 116) for the M1, M3, M4, and M5 muscarinic acetylcholine (B1216132) receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity in comparison to other muscarinic antagonists. All quantitative data is supported by detailed experimental protocols.
Comparative Binding Affinities of Muscarinic Antagonists
The selectivity of this compound and other muscarinic antagonists is demonstrated by their equilibrium dissociation constants (Ki) at each receptor subtype. A lower Ki value indicates a higher binding affinity. The data, summarized in Table 1, has been compiled from radioligand binding assays performed on human recombinant muscarinic receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound (AF-DX 116) | 417[1] | 64[1] | 786[1] | 211[1] | 5130[1] |
| Darifenacin | ~6.3 | ~39.8 | ~0.8 | ~50.1 | ~10.0 |
| Tolterodine | ~1.6 | ~10.0 | ~3.2 | ~20.0 | ~20.0 |
| Oxybutynin | ~2.0 | ~15.8 | ~1.3 | ~10.0 | ~39.8 |
(Note: pKi values from a graphical source for Darifenacin, Tolterodine, and Oxybutynin were converted to approximate Ki values for direct comparison.)
As the data indicates, this compound displays a notable selectivity for the M2 receptor subtype, with a significantly lower Ki value compared to its affinity for M1, M3, M4, and M5 receptors.
Experimental Protocols
The binding affinity data presented was determined using in vitro radioligand binding assays.[2] The following is a generalized protocol representative of the methodologies employed.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors are cultured to confluence.
-
Cells are harvested and subjected to homogenization in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Radioligand Competition Binding Assay:
-
Assays are performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a high-affinity, non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled antagonist being tested (the "competitor," e.g., this compound).
-
To determine non-specific binding, a separate set of wells includes a saturating concentration of a potent, non-selective muscarinic antagonist like atropine.
-
The plates are incubated to allow the binding to reach equilibrium.
-
Following incubation, the membranes are harvested by rapid filtration through glass fiber filters, and unbound radioligand is washed away.
-
The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
A Head-to-Head Comparison of Otenzepad and Other Cardioselective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Otenzepad (also known as AF-DX 116), a cardioselective muscarinic antagonist, with other notable antagonists in its class. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support research and development in cardiovascular pharmacology. This compound is a competitive muscarinic antagonist with relative selectivity for the M2 receptor subtype, which is predominantly expressed in the heart.[1] It was investigated for the treatment of arrhythmias and bradycardia, although its clinical development was discontinued (B1498344) after Phase III trials.
M2 Muscarinic Receptor Signaling in Cardiomyocytes
Activation of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs) in the heart by acetylcholine leads to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. This is primarily mediated through the Gαi subunit of the G-protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization of the cell membrane and a reduction in the rate of spontaneous depolarization in pacemaker cells. Cardioselective muscarinic antagonists competitively block the binding of acetylcholine to these M2 receptors, thereby inhibiting these downstream effects.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of this compound and other muscarinic antagonists. Lower Ki values indicate higher binding affinity, while higher pA2 values indicate greater functional antagonist potency.
Table 1: Binding Affinity (Ki, nM) of Muscarinic Antagonists at M1, M2, and M3 Receptors
| Antagonist | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M2/M1 Selectivity Ratio | M2/M3 Selectivity Ratio | Reference |
| This compound (AF-DX 116) | 151 | 33 | 295 | 0.22 | 0.11 | [2] |
| Methoctramine | 158 | 15.8 | 1260 | 0.10 | 0.01 | [3] |
| Gallamine (B1195388) | 24 | 2.4 | - | 0.10 | - | [2] |
| Atropine (B194438) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [1] |
| Pirenzepine | 20 | 400 | 500 | 20 | 25 | [4] |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. The selectivity ratio is calculated as Ki (M2) / Ki (Mx).
Table 2: Functional Antagonist Potency (pA2) in Guinea Pig Atria (M2) and Ileum/Trachea (M3)
| Antagonist | Guinea Pig Atria (pA2) | Guinea Pig Ileum/Trachea (pA2) | Reference |
| This compound (AF-DX 116) | 7.33 | 6.39 - 6.44 | [1] |
| Methoctramine | 7.74 - 7.93 | 5.81 - 6.20 | [3] |
| Gallamine | ~7.0 | - | [3] |
| Atropine | ~9.0 | ~9.0 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
1. Membrane Preparation:
-
Tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, and rat submandibular gland for M3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) and varying concentrations of the unlabeled antagonist being tested (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist like atropine.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Assay for Functional Antagonist Potency
This ex vivo method assesses the functional potency of an antagonist by measuring its ability to inhibit agonist-induced muscle contraction.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the heart and a section of the ileum are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria are dissected from the ventricles, and a segment of the ileum is cleaned of its contents.
2. Organ Bath Setup:
-
The isolated tissue (atria or ileum segment) is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
3. Cumulative Concentration-Response Curve:
-
A muscarinic agonist (e.g., carbachol) is added to the organ bath in a cumulative manner, and the resulting contractile response is recorded until a maximal response is achieved.
-
The tissue is then washed to return to baseline.
4. Antagonist Incubation and Second Response Curve:
-
The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time.
-
The cumulative concentration-response curve to the agonist is then repeated in the presence of the antagonist.
5. Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
The pA2 value is determined from the Schild plot, which is a graph of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist.
Conclusion
This compound demonstrates clear selectivity for the M2 muscarinic receptor, as evidenced by both binding affinity and functional potency data.[1][2] Its cardioselectivity is comparable to that of methoctramine.[3] While its clinical development was halted, this compound and other M2 selective antagonists remain valuable pharmacological tools for research into the physiological and pathophysiological roles of muscarinic receptor subtypes in the cardiovascular system and other tissues. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel muscarinic receptor antagonists.
References
- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Otenzepad: Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Otenzepad. This compound is a selective and competitive M2 muscarinic acetylcholine (B1216132) receptor antagonist used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₅O₂ |
| Molecular Weight | 421.54 g/mol |
| CAS Number | 102394-31-0 |
| Solubility in DMSO | 25 mg/mL (59.31 mM) |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Proper Disposal Procedures
As a precautionary measure, this compound waste should be handled as potentially hazardous chemical waste. The following step-by-step guide outlines the recommended disposal procedures.
Step 1: Waste Segregation and Collection
-
All disposable materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or expired this compound, whether in solid form or in solution, must also be disposed of as hazardous waste. Do not mix with non-hazardous waste.
Step 2: Waste Container Labeling
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the name "this compound," and the approximate quantity of the waste.
-
Ensure the container is kept closed except when adding waste.
Step 3: Storage of Waste
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Detailed methodologies for common experiments involving this compound are not publicly available. Researchers should develop and validate their own protocols based on the specific requirements of their studies, adhering to standard laboratory practices for handling chemical compounds.
This compound Signaling Pathway
This compound acts as an antagonist to the M2 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to the M2 receptor typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound antagonism of the M2 muscarinic acetylcholine receptor signaling pathway.
Personal protective equipment for handling Otenzepad
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Otenzepad, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound (also known as AF-DX 116), a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1] While a full toxicological profile is not available, it is imperative to handle this potent compound with care. The following table summarizes the known hazards and the recommended personal protective equipment.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment |
| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) | Eye/Face Protection: Safety glasses with side-shields. |
| Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | ||
| Skin and Body Protection: A lab coat should be worn. | ||
| Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal of this compound are critical to prevent contamination and ensure the safety of all laboratory personnel. The following protocols outline the necessary steps for its use and disposal.
Experimental Workflow for Safe Handling
-
Preparation: Before handling this compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood is the recommended engineering control.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes safety glasses, chemical-resistant gloves, and a lab coat.
-
Weighing and Aliquoting: When weighing the powdered form of this compound, perform the task within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work surface according to standard laboratory procedures for potent compounds.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes any unused compound, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers.
-
Labeling: Clearly label all this compound waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store hazardous waste in sealed, leak-proof containers in a designated and properly ventilated area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safety Protocols
To further clarify the procedural guidance, the following diagrams illustrate the key decision-making and workflow processes for handling this compound safely.
Caption: PPE selection and use workflow for handling this compound.
Caption: Step-by-step workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
